[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Description
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Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCEECIUZDIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427627 | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-70-2 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with a 5-methyl-1,2,4-oxadiazol moiety and a hydroxymethyl group. The 1,2,4-oxadiazole ring is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and physicochemical properties of this compound, based on established chemical principles and data from structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a robust framework for research and development.
Chemical and Physical Properties
A summary of the key chemical identifiers and predicted physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 136764-92-6 | Vendor Information |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | |
| InChI Key | UEKHVFDHZRFETL-UHFFFAOYSA-N (for the corresponding aldehyde) |
Table 1: Chemical and Physical Data for this compound.
Synthesis
Proposed Synthetic Pathway: Reduction of an Aldehyde
The most direct method for the synthesis of this compound is the reduction of the commercially available intermediate, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This transformation is a standard procedure in organic chemistry.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Synthetic Strategies
While the reduction of the aldehyde is the most straightforward approach, other established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles could be adapted. These generally involve the formation of the oxadiazole ring from simpler precursors.
Amidoxime Route: This common method involves the reaction of an amidoxime with a carboxylic acid derivative.[2] In this case, 3-cyanobenzyl alcohol could be converted to the corresponding N'-hydroxy-3-(hydroxymethyl)benzimidamide, which would then be cyclized with acetic anhydride to form the 5-methyl-1,2,4-oxadiazole ring.
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction could be employed by coupling a halogenated 5-methyl-1,2,4-oxadiazole (e.g., 3-bromo-5-methyl-1,2,4-oxadiazole) with (3-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base.[3][4][5]
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported, the 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6]
General Pharmacological Profile of 1,2,4-Oxadiazoles
Derivatives of 1,2,4-oxadiazole have been reported to possess a broad spectrum of biological activities, including:
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory Activity: The oxadiazole ring can be found in compounds with significant anti-inflammatory properties.[6]
-
Antimicrobial Activity: This class of compounds has demonstrated activity against a range of bacteria and fungi.[2][6]
-
Antiviral Activity: Notably, some 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[8]
Predicted Biological Activity of the Target Compound
Based on the structural similarity to known bioactive molecules, this compound is a promising candidate for screening in various therapeutic areas. The presence of the 3-phenyl-5-methyl-1,2,4-oxadiazole core suggests that it may exhibit anticancer or antiviral properties.
Potential Mechanism of Action
The mechanism of action for 1,2,4-oxadiazole derivatives is highly dependent on the specific substitutions on the heterocyclic ring and the phenyl group. For instance, in the case of SARS-CoV-2 Mpro inhibitors, the oxadiazole core and its substituents interact with key amino acid residues in the enzyme's active site, leading to inhibition of its proteolytic activity.[8]
Further investigation through computational docking studies and in vitro enzymatic assays would be necessary to elucidate the specific biological targets and mechanism of action of this compound.
Quantitative Data
As of the date of this guide, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for this compound has been found in the public domain. The data presented in Table 2 is for a structurally related 3-phenyl-1,2,4-oxadiazole derivative that has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro). This data is provided for comparative purposes and to highlight the potential potency of this class of compounds.
| Compound | Target | Assay | IC₅₀ (µM) | Source |
| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | FRET Assay | 46 | [8] |
| This compound | - | - | Data not available | - |
Table 2: Comparative Biological Activity Data.
Conclusion and Future Directions
This compound is a readily accessible compound with significant potential for biological activity, given the established pharmacological importance of the 1,2,4-oxadiazole scaffold. This technical guide provides a foundational understanding of its chemical properties and outlines a clear synthetic strategy.
Future research should focus on:
-
Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: Comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, viruses, bacteria, and fungi.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
This in-depth guide serves as a valuable resource for researchers embarking on the investigation of this compound and its potential applications in drug discovery and development.
References
- 1. 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. scielo.br [scielo.br]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthesis pathway and predicted spectroscopic data based on analogous structures and established chemical principles. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and potential application of novel oxadiazole-containing compounds.
Introduction
The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, known for its bioisosteric properties, replacing esters and amides to improve metabolic stability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The title compound, this compound, incorporates this privileged heterocycle linked to a benzyl alcohol framework, suggesting potential for biological activity. This guide details the proposed synthesis and a thorough in-silico structural analysis.
Proposed Synthesis
The synthesis of this compound is proposed via the reduction of the commercially available aldehyde precursor, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.
Experimental Protocol: Reduction of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
This protocol is a general procedure for the reduction of aromatic aldehydes to benzyl alcohols using sodium borohydride.[4]
-
Dissolution: Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of benzyl alcohol and related oxadiazole-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | m | 4H | Aromatic protons |
| ~4.7 | s | 2H | -CH₂- |
| ~2.6 | s | 3H | -CH₃ |
| ~2.0 | t | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=N (oxadiazole) |
| ~168 | C-O (oxadiazole) |
| ~142 | Quaternary aromatic C |
| ~130 | Quaternary aromatic C |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~64 | -CH₂OH |
| ~12 | -CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm). The hydroxyl proton's chemical shift can vary with concentration and solvent.[5]
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic peaks for the hydroxyl, aromatic, and oxadiazole functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (hydroxyl)[6] |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and oxadiazole rings) |
| ~1250 | Strong | C-O stretch (alcohol)[6] |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of benzyl alcohols.[7][8]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 173 | [M - OH]⁺ |
| 161 | [M - CHO]⁺ |
| 116 | [C₇H₄N₂O]⁺ |
| 104 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been reported, many 1,2,4-oxadiazole derivatives are known to exhibit anticancer activity.[1][3] They can act as inhibitors of various enzymes or as modulators of signaling pathways involved in cell proliferation and survival. A hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase is depicted below.
Conclusion
This technical guide has detailed the proposed synthesis and predicted structural characteristics of this compound. By leveraging data from analogous compounds, a comprehensive profile including predicted NMR, IR, and MS data has been compiled. The outlined experimental protocol for its synthesis from a commercially available precursor provides a practical starting point for its preparation. The potential for this molecule to interact with biological pathways, based on the known activities of the 1,2,4-oxadiazole scaffold, warrants further investigation by researchers in drug discovery and development.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. benchchem.com [benchchem.com]
- 8. brainly.in [brainly.in]
Physical and chemical properties of C10H10N2O2
An In-depth Technical Guide on the Core Physical and Chemical Properties of C10H10N2O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical formula C10H10N2O2 represents a variety of isomers with distinct structural features and corresponding differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core physicochemical properties of two prominent isomers: Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one. Detailed experimental protocols for the determination of these properties are provided, and all quantitative data is summarized in structured tables for easy comparison. Furthermore, this guide includes visualizations of the isomeric relationship and a generalized experimental workflow for compound characterization, created using the DOT language for Graphviz.
Identified Isomers of C10H10N2O2
Two notable isomers corresponding to the chemical formula C10H10N2O2 are Procodazole, a benzimidazole derivative, and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, a quinazolinone derivative. Their distinct ring structures are fundamental to their chemical behavior and biological activities.
Core Physicochemical Properties
The physical and chemical properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one are summarized below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.
Procodazole
Procodazole, with the IUPAC name 3-(1H-benzimidazol-2-yl)propanoic acid, is a member of the benzimidazoles.[1]
| Property | Value | Source(s) |
| Molecular Formula | C10H10N2O2 | [1] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)propanoic acid | [1][2] |
| CAS Number | 23249-97-0 | [1][2] |
| Predicted Water Solubility | 1.37 g/L | |
| Solubility in DMSO | 38 mg/mL | [3] |
| Predicted logP | 1.26 | |
| Predicted pKa (Strongest Acidic) | 4.36 | |
| Predicted pKa (Strongest Basic) | 5.44 |
2-(1-hydroxyethyl)-1H-quinazolin-4-one
This compound belongs to the quinazolinone class of heterocyclic compounds.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C10H10N2O2 | [6] |
| Molecular Weight | 190.20 g/mol | [6] |
| IUPAC Name | 2-(1-hydroxyethyl)-1H-quinazolin-4-one | |
| CAS Number | 14422-59-4 | [6] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like the isomers of C10H10N2O2.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[5][7]
Solubility Determination
Solubility is a fundamental property that influences a compound's formulation, bioavailability, and purification.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, and hexane.
-
Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. The process can be repeated with increasing amounts of solvent to determine an approximate solubility value.[2][8]
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Protocol: Solution-Phase UV-Vis Spectroscopy
-
Solvent Selection: A UV-transparent solvent in which the compound is soluble is chosen (e.g., ethanol, methanol, cyclohexane).
-
Solution Preparation: A dilute solution of the compound with a known concentration is prepared. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline spectrum.
-
Sample Measurement: The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Tube: The solution is transferred to a clean NMR tube.
-
Shimming: The NMR spectrometer's magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters to note are chemical shift (δ), integration, and multiplicity (splitting pattern). For ¹³C NMR, the chemical shifts of the different carbon atoms are recorded.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transform, phasing, and baseline correction), and the resulting spectra are interpreted to determine the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound.
Biological Activity and Potential Signaling Pathways
Procodazole
Procodazole is recognized as a non-specific active immunoprotective agent against viral and bacterial infections.[3] More recent studies have identified it as a carbonic anhydrase inhibitor with potential antitumor activity.[9] The inhibition of carbonic anhydrase IX is a key aspect of its anticancer mechanism.[9]
2-(1-hydroxyethyl)-1H-quinazolin-4-one
The quinazolinone scaffold is a well-known pharmacophore present in numerous compounds with a broad range of biological activities.[4][5] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties.[4][5][10] The specific biological activities of the 2-(1-hydroxyethyl) substituted derivative are not extensively documented in readily available literature, but it is expected to share some of the general activities of the quinazolinone class.
The diagram below illustrates the diverse biological activities associated with the core structures of the identified isomers.
Conclusion
The chemical formula C10H10N2O2 encompasses isomers with significant structural and functional diversity. This guide has provided a detailed overview of the known physicochemical properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, along with standardized protocols for their experimental determination. The presented data and workflows offer a valuable resource for researchers in the fields of chemistry and drug development, facilitating further investigation and application of these and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Procodazole | C10H10N2O2 | CID 65708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 14422-59-4|2-(1-Hydroxyethyl)quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 7. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Safety Data of CAS 852180-70-2
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information for the chemical compound with CAS number 852180-70-2. A significant portion of the initial search results for this CAS number were confounded with data for GSK2334470 (CAS 1227911-45-6), a structurally distinct molecule. This guide pertains only to the information available for CAS 852180-70-2. Data for this compound is limited, and a comprehensive technical whitepaper with detailed experimental protocols and signaling pathways, as initially requested, cannot be fully generated based on the available information.
Chemical Identity and Properties
The compound identified by CAS number 852180-70-2 is [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. It is a heteroaromatic compound.[1][2]
| Identifier | Value | Reference |
| CAS Number | 852180-70-2 | [3] |
| Chemical Name | This compound | [1][3] |
| Molecular Formula | C10H10N2O2 | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Purity | ≥95% (As offered by commercial suppliers) | [3] |
Safety Data
| Safety Consideration | General Recommendations |
| First Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[4] In case of skin contact: Wash off with soap and plenty of water.[4] In case of eye contact: Flush eyes with water as a precaution.[4] If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[4] |
| Handling and Storage | Handling: Avoid dust formation. Avoid breathing vapours, mist or gas. Provide appropriate exhaust ventilation at places where dust is formed.[4] Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6] |
| Personal Protective Equipment | Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Skin Protection: Handle with gloves. Gloves must be inspected prior to use.[4] Respiratory Protection: Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.[4] |
Note: The toxicological properties of this compound have not been thoroughly investigated.[4] Standard laboratory safety protocols should be strictly followed.
Experimental Data and Protocols
There is a notable absence of published, detailed experimental protocols for CAS 852180-70-2 in the public domain. While the compound is available from commercial suppliers, its biological activity and mechanism of action have not been characterized in the provided search results.
Signaling Pathways and Mechanism of Action
No information regarding the signaling pathways or mechanism of action for CAS 852180-70-2 was found. Therefore, the creation of diagrams for signaling pathways is not possible.
Logical Workflow for Information Scarcity
References
- 1. Page loading... [guidechem.com]
- 2. heteroaromatic compound-FDC Chemical [fdc-chemical.com]
- 3. 852180-70-2,3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. albaugh.com [albaugh.com]
The Ascendant Therapeutic Potential of 5-Methyl-1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its derivatives, those featuring a methyl group at the 5-position are emerging as a promising subclass with notable therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 5-methyl-1,2,4-oxadiazole derivatives, with a focus on their antimicrobial and evolving anticancer properties. Detailed experimental protocols and visual representations of key biological processes are included to support further research and development in this area.
Antimicrobial Activity of 5-Methyl-1,2,4-Oxadiazole Derivatives
Recent studies have highlighted the antimicrobial potential of 5-methyl-1,2,4-oxadiazole derivatives against a range of bacterial and fungal pathogens. The quantitative data from these studies, specifically the Minimum Inhibitory Concentration (MIC) values, are summarized below.
Quantitative Antimicrobial Data
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 17 | Staphylococcus aureus | 25 | |
| Aspergillus niger | 25 | ||
| 18 | Escherichia coli | 25 | |
| Aspergillus niger | 25 |
Table 1: Minimum Inhibitory Concentrations (MIC) of 5-Methyl-1,2,4-Oxadiazole Derivatives.
Anticancer Potential of the 1,2,4-Oxadiazole Scaffold
While specific research on the anticancer activity of 5-methyl-1,2,4-oxadiazole derivatives is still emerging, the broader class of 1,2,4-oxadiazoles has demonstrated significant potential as anticancer agents.[1][2] These compounds have been shown to induce apoptosis and interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[3][4]
Derivatives of the 1,2,4-oxadiazole ring system have shown cytotoxic activity against various cancer cell lines, with some compounds exhibiting potent apoptosis-inducing capabilities.[1] The induction of apoptosis is a key mechanism for many anticancer drugs, and the ability of 1,2,4-oxadiazole derivatives to activate this programmed cell death pathway makes them attractive candidates for further development.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the 5-methyl-1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth medium.
- Bacterial/Fungal Strains: Grow the test organisms in a suitable liquid medium to the desired cell density (typically 10^5 to 10^6 CFU/mL).
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Medium: Use a suitable broth medium that supports the growth of the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Assay Procedure:
- Dispense 100 µL of the growth medium into all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
- Inoculate each well (except for a sterility control well) with 5 µL of the prepared microbial suspension.
- Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
- Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of cell culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the 5-methyl-1,2,4-oxadiazole derivative in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
1. Cell Preparation:
- Treat cells with the 5-methyl-1,2,4-oxadiazole derivative at the desired concentration and for the desired time to induce apoptosis.
- Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
2. Staining:
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
- Transfer 100 µL of the cell suspension to a flow cytometry tube.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Add 400 µL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Mechanisms of Action
To visualize the logical flow of the experimental procedures and the potential mechanisms of action of 5-methyl-1,2,4-oxadiazole derivatives, the following diagrams are provided.
Given that apoptosis is a frequently observed mechanism of action for the broader class of 1,2,4-oxadiazoles, a simplified diagram of the intrinsic apoptosis pathway is presented below.
Conclusion and Future Directions
5-Methyl-1,2,4-oxadiazole derivatives represent a promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial activity warrants further investigation against a broader panel of pathogens, including drug-resistant strains. While the anticancer potential of this specific subclass is still in the early stages of exploration, the well-established anticancer properties of the broader 1,2,4-oxadiazole family provide a strong rationale for focused research in this area. Future studies should aim to synthesize and screen a wider range of 5-methyl-1,2,4-oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their therapeutic efficacy and advancing them through the drug development pipeline.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Targets of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct pharmacological data for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is not currently available in public literature. However, the 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities. This technical guide consolidates information on the broader class of 1,2,4-oxadiazole derivatives to infer potential pharmacological targets and provides detailed experimental protocols for the initial investigation of this specific compound. The primary objective is to equip researchers with a foundational framework for initiating a target identification and validation program for this compound.
Introduction: The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisostere for amide and ester groups.[1] This scaffold is present in compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anti-Alzheimer's properties.[2][3] Given the established biological relevance of this chemical class, it is plausible that this compound may exhibit similar activities and interact with related pharmacological targets.
Inferred Potential Pharmacological Targets
Based on extensive literature review of structurally related 1,2,4-oxadiazole derivatives, we can hypothesize potential areas of investigation for this compound. The following table summarizes key biological activities and associated targets reported for this class of compounds.
Table 1: Summary of Biological Activities and Potential Targets of 1,2,4-Oxadiazole Derivatives
| Biological Activity | Potential Pharmacological Target(s) | Example Derivative Class | Reference(s) |
| Anticancer | Caspase-3 Activation, Carbonic Anhydrase IX (CAIX) Inhibition, Epidermal Growth Factor Receptor (EGFR) Inhibition, Thymidylate Synthase Inhibition.[4][5][6] | 3,5-disubstituted-1,2,4-oxadiazoles | [4][5][6] |
| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition, Cyclooxygenase (COX) Enzyme Inhibition.[7][8] | Phenyl-substituted 1,2,4-oxadiazoles | [7][8] |
| Antibacterial | Penicillin-Binding Proteins (PBPs), Cell Wall Biosynthesis Inhibition.[9][10] | Non-β-lactam 1,2,4-oxadiazoles | [9][10] |
| Anti-Alzheimer's | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition, Monoamine Oxidase B (MAO-B) Inhibition. | 3,5-disubstituted 1,2,4-oxadiazoles | [2] |
This data suggests that an initial screening of this compound should focus on its potential anticancer, anti-inflammatory, and antibacterial properties.
Proposed Initial Screening Workflow & Signaling Pathway
The logical first step is to screen the compound for broad biological activity against cell lines relevant to the potential target classes.
A key pathway implicated in the anti-inflammatory activity of some 1,2,4-oxadiazole derivatives is the NF-κB signaling cascade.[8] This pathway is a critical regulator of inflammatory gene expression.
Detailed Experimental Protocols
The following protocols are representative methods for assessing the primary biological activities associated with the 1,2,4-oxadiazole class.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the cytotoxic effect of a compound on a cancer cell line.[11]
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]
-
Objective: To quantify the inhibition of NO production, a key inflammatory mediator.
-
Materials:
-
RAW 264.7 murine macrophage cell line.[8]
-
Complete culture medium.
-
This compound, dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO2) for standard curve.
-
96-well microplates, incubator, microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
-
Protocol 3: Antibacterial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[13][14]
-
Objective: To determine the MIC of the compound against selected bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound, dissolved in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Incubator (35°C).
-
-
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
-
Data Interpretation: The result is reported as the MIC value in µg/mL or µM.
-
Conclusion and Future Directions
While the specific pharmacological targets of this compound remain to be elucidated, the well-documented and diverse bioactivities of the 1,2,4-oxadiazole chemical class provide a strong rationale for its investigation as a potential therapeutic agent. The outlined experimental protocols offer a clear and structured approach for an initial screening cascade focusing on anticancer, anti-inflammatory, and antibacterial activities. Positive results from these assays will necessitate more advanced target deconvolution studies, such as affinity chromatography, proteomics, or broad-panel enzymatic and receptor screening, to pinpoint the specific molecular interacting partners. This systematic approach will be crucial in uncovering the therapeutic potential of this novel compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
The Ascendant Trajectory of 1,2,4-Oxadiazoles in Central Nervous System Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents for a spectrum of debilitating Central Nervous System (CNS) disorders has illuminated the significant potential of the 1,2,4-oxadiazole scaffold. This five-membered heterocyclic ring, a bioisostere of esters and amides, has garnered considerable attention for its favorable physicochemical properties and diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth review of recent advancements in the application of 1,2,4-oxadiazole compounds in CNS drug discovery, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.
Multi-Targeting Potential in Neurodegenerative Diseases
Recent research has underscored the efficacy of 1,2,4-oxadiazole derivatives in addressing the multifaceted nature of neurodegenerative diseases, particularly Alzheimer's Disease (AD). These compounds have demonstrated the ability to modulate multiple key pathological targets.
Cholinesterase Inhibition
A primary therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission.[4] Several series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential, with some exhibiting potency exceeding that of the standard drug, donepezil.[4][5][6][7]
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected 1,2,4-Oxadiazole Derivatives.
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1 | ||||
| 2b | AChE | 0.0158 | Donepezil | 0.123 |
| 2c | AChE | 0.032 | Donepezil | 0.123 |
| 2d | AChE | 0.065 | Donepezil | 0.123 |
| 4a | AChE | 0.098 | Donepezil | 0.123 |
| 4b | BuChE | 11.50 | Rivastigmine | 5.88 |
| 13b | BuChE | 15.00 | Rivastigmine | 5.88 |
| Series 2 | ||||
| 1b | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 |
| 2a-c | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 |
| 3b | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 |
| 4a-c | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 |
| 5a-c | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 |
Data compiled from multiple sources.[4][5][6]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases, particularly MAO-B, are involved in the degradation of neurotransmitters and their inhibition can provide symptomatic relief in neurodegenerative conditions. Certain 1,2,4-oxadiazole derivatives have displayed potent and selective MAO-B inhibitory activity.[4][5]
Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activities of Selected 1,2,4-Oxadiazole Derivatives.
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2b | MAO-B | 74.68 | Biperiden | 265.85 |
| 2c | MAO-B | 225.48 | Biperiden | 265.85 |
| 3b | MAO-B | 140.02 | Biperiden | 237.59 |
| 4c | MAO-B | 117.43 | Biperiden | 237.59 |
| 1a | MAO-A | 47.25 - 129.7 | Methylene blue | 143.6 |
| 1b | MAO-A | 47.25 - 129.7 | Methylene blue | 143.6 |
| 3a | MAO-A | 47.25 - 129.7 | Methylene blue | 143.6 |
| 3c | MAO-A | 47.25 - 129.7 | Methylene blue | 143.6 |
| 4b | MAO-A | 47.25 - 129.7 | Methylene blue | 143.6 |
Data compiled from multiple sources.[4][5]
Neuroprotection and Antioxidant Activity
Oxidative stress is a key contributor to neuronal damage in CNS disorders. The neuroprotective effects of 1,2,4-oxadiazoles have been investigated, with some compounds demonstrating potent antioxidant properties.[5][8] For instance, a novel derivative, wyc-7-20, has shown a protective effect against cytotoxicity induced by hydrogen peroxide and amyloid-β oligomers in SH-SY5Y cells.[9][10] Another study reported that compound 24 activates the antioxidant defense system by promoting the nuclear translocation of Nrf2 and increasing the expression of heme oxygenase 1 (HO-1).[8]
Table 3: Antioxidant Activity of Selected 1,2,4-Oxadiazole Derivatives.
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | DPPH | 59.25 | Ascorbic acid | 74.55 |
| 9b | DPPH | 56.69 | Ascorbic acid | 74.55 |
| 2c | DPPH | 463.85 | Quercetin | 491.23 |
Data compiled from multiple sources.[4][5]
Modulation of Metabotropic Glutamate Receptors
The 1,2,4-oxadiazole scaffold has been successfully employed to develop positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of psychosis and other CNS disorders.[11] These modulators have demonstrated significant anxiolytic and antipsychotic-like properties in preclinical models.[11]
Table 4: mGlu4 Receptor Positive Allosteric Modulatory Activity of Selected 1,2,4-Oxadiazole Derivatives.
| Compound | EC50 (nM) |
| 34 | 282 - 656 |
| 37 | 282 - 656 |
| 52 | 282 - 656 |
| 60 | 282 - 656 |
| 62 | 282 - 656 |
Data compiled from a 2021 study.[11][12][13]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides or carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties PMID: 34894953 | MCE [medchemexpress.cn]
The Rise of Phenyl-Oxadiazoles: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Among its isomers, the 1,3,4- and 1,2,4-oxadiazoles, particularly when substituted with a phenyl group, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel phenyl-oxadiazole compounds, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes to aid researchers in this dynamic field. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]
Synthetic Strategies: Crafting the Phenyl-Oxadiazole Core
The synthesis of the 2,5-disubstituted 1,3,4-oxadiazole ring is most commonly achieved through the cyclization of acylhydrazides.[4] Variations of this method, including the use of different cyclizing agents and reaction conditions, allow for the introduction of diverse functionalities. Microwave-assisted synthesis has also been adopted to accelerate reaction times and improve yields.[1][5]
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for producing 2,5-disubstituted 1,3,4-oxadiazoles, starting from an aromatic acid.
References
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: A Hypothesis on its Mechanism of Action and a Guide to its Investigation
Audience: Researchers, scientists, and drug development professionals.
Abstract
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring linked to a phenylmethanol group. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural motifs are present in numerous biologically active agents. The 1,2,4-oxadiazole core is a well-established pharmacophore known for a wide array of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] It often acts as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic properties.[3][4] The phenylmethanol moiety, also known as benzyl alcohol, is utilized in pharmaceuticals as a preservative and has anesthetic properties.[5][6] This whitepaper proposes a primary mechanism of action hypothesis for this compound as an inhibitor of the cyclooxygenase (COX) enzymes, with a potential secondary anticancer mechanism. We outline a comprehensive experimental framework to systematically investigate these hypotheses, providing detailed protocols for in vitro and in vivo validation.
Core Mechanism of Action Hypothesis: Cyclooxygenase (COX) Inhibition
Based on the structural similarity to known COX inhibitors and molecular docking studies of analogous compounds, we hypothesize that this compound acts as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
The 1,2,4-oxadiazole ring is a key feature in many compounds designed as anti-inflammatory agents.[2] Computational docking studies on the structurally similar compound, [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, have indicated a significant binding affinity for the active site of COX-2, with a calculated binding energy of -7.2 kcal/mol.[7] This suggests that the 1,2,4-oxadiazole moiety can effectively interact with key residues within the enzyme's active site. We propose that the phenylmethanol portion of the molecule further anchors the compound within the hydrophobic channel of the COX enzymes, contributing to its inhibitory potential.
Proposed Signaling Pathway
The proposed mechanism involves the direct inhibition of COX-1 and COX-2, which are key enzymes in the arachidonic acid cascade responsible for the synthesis of prostaglandins, prostacyclins, and thromboxanes. These lipid mediators are pivotal in inflammation, pain, and fever.
Caption: Proposed COX Inhibition Pathway.
Secondary Mechanism of Action Hypothesis: Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. We hypothesize that this compound may exert anticancer effects, potentially through the inhibition of key kinases involved in cell cycle regulation or by inducing apoptosis via p53 activation, a mechanism observed in other 1,2,4-oxadiazole analogs.[8]
Experimental Validation Framework
To systematically test the proposed hypotheses, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based and potentially in vivo models.
Caption: Tiered Experimental Validation Workflow.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data based on published results for structurally related 1,2,4-oxadiazole compounds. These tables serve as a template for the expected outcomes from the proposed experimental protocols.
Table 1: In Vitro COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | TBD | TBD | TBD |
| Celecoxib (Control) | 15 | 0.04 | 375 |
| Ibuprofen (Control) | 13 | 344 | 0.04 |
| Analog 1 (Literature) | 5.2 | 0.8 | 6.5 |
Table 2: Anticancer Cytotoxicity Screening (MTT Assay)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) |
| This compound | TBD | TBD | TBD |
| Doxorubicin (Control) | 0.05 | 0.08 | 0.12 |
| Analog 2 (Literature)[8] | 15.6 | >50 | 22.5 |
| Analog 3 (Literature)[8] | 21.3 | 18.9 | >50 |
Detailed Experimental Protocols
COX (ovine) Inhibitor Screening Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound and controls (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compound or control inhibitor to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability MTT Assay
-
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound or control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
The structural components of this compound strongly suggest potential as a modulator of key biological pathways, particularly those involved in inflammation and cancer. The primary hypothesis of COX inhibition is supported by data from structurally similar compounds. The outlined experimental framework provides a clear and robust path for elucidating the precise mechanism of action and therapeutic potential of this compound. The successful validation of these hypotheses could position this compound as a lead candidate for the development of novel anti-inflammatory or anticancer agents.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Buy [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | 362529-02-0 [smolecule.com]
- 8. researchgate.net [researchgate.net]
A Preliminary Bioactivity Assessment of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: A Technical Overview
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The presence of this core in [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol suggests its potential for diverse biological effects.
Representative Bioactivity Screening Data
The following tables summarize quantitative data from studies on various 1,2,4-oxadiazole derivatives, illustrating the types of bioactivities that could be anticipated for the target compound.
Table 1: Representative Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3,5-diaryl-1,2,4-oxadiazoles | Escherichia coli | 60 µM | [4] |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | 1-64 | [5] |
| [(oxadiazolyl)methyl]phenytoin derivatives | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | - | [1] |
| 1,2,4-oxadiazole derivatives | Staphylococcus aureus ATCC 29213 & 43300 (MRSA) | 6.25 µM | [2] |
Table 2: Representative Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-oxadiazole derivatives | HepG2 | 24.78 ± 0.29 | [6] |
| 1,3,4-oxadiazole derivatives | NCI-H460 | 26.21 ± 0.36 | [6] |
| Benzofuran/oxadiazole hybrids | HCT116 | 3.27 ± 1.1 | [7] |
| Benzofuran/oxadiazole hybrids | MIA PaCa2 | - | [7] |
| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | MCF-7 | - | [8][9] |
| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | HepG2 | - | [8][9] |
Table 3: Representative Enzyme Inhibition Activity of 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides | Butyrylcholinesterase (BChE) | 12.15 ± 0.09 | [3] |
| 1,2,4-triazole bearing azinane analogues | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][11] |
| 1,2,4-triazole bearing azinane analogues | α-glucosidase | 36.74 ± 1.24 | [10][11] |
| 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives | Dipeptidyl peptidase-IV (DPP-IV) | 13.14 ± 0.49 | [12] |
Experimental Protocols
Detailed methodologies for key bioactivity screening assays that would be applicable to "this compound" are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Incubation: An equal volume of the standardized inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.[6]
Enzyme Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.
-
Reagent Preparation: Prepare buffer solutions, the specific enzyme solution, the substrate solution, and a solution of the test compound at various concentrations.
-
Enzyme Reaction: In a microplate well, combine the buffer, the enzyme solution, and the test compound solution. Incubate for a predetermined period to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration.[3][10]
Visualizations
The following diagrams illustrate a typical workflow for preliminary bioactivity screening and a hypothetical signaling pathway that could be modulated by a 1,2,4-oxadiazole derivative.
Caption: General workflow for the preliminary bioactivity screening of a novel chemical entity.
Caption: Hypothetical signaling pathway potentially modulated by a 1,2,4-oxadiazole derivative.
References
- 1. Antimicrobial activity of new synthesized [(oxadiazolyl)methyl]phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. synergypublishers.com [synergypublishers.com]
- 9. synergypublishers.com [synergypublishers.com]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemmethod.com [chemmethod.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This document provides a detailed, three-step protocol for the synthesis of this compound, starting from 3-cyanobenzonitrile. The synthesis involves the formation of an amidoxime, subsequent cyclization to the 1,2,4-oxadiazole ring, hydrolysis of the nitrile, and final reduction to the desired benzylic alcohol.
Chemical Properties and Data:
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | This compound | Not available | C10H10N2O2 | 190.20 | White solid |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile | Not available | C10H7N3O | 185.18 | Off-white solid |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | 775304-57-9 | C10H8N2O3 | 204.18 | White powder |
| N'-Hydroxy-3-cyanobenzimidamide | N'-Hydroxy-3-cyanobenzimidamide | Not available | C8H7N3O | 161.16 | White solid |
Experimental Protocols
Overall Synthesis Workflow
Application Notes and Protocols for the Purification of Substituted 1,2,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of substituted 1,2,4-oxadiazole compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following sections outline common purification techniques, including silica gel column chromatography, recrystallization, and liquid-liquid extraction, supplemented with quantitative data and step-by-step experimental procedures.
Introduction
Substituted 1,2,4-oxadiazoles are a prominent scaffold in drug discovery, acting as bioisosteres for amides and esters, which can enhance metabolic stability and pharmacokinetic properties.[1] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired 1,2,4-oxadiazole derivative with high purity for subsequent biological evaluation and characterization. The choice of purification method depends on the physicochemical properties of the target compound and the nature of the impurities.
Purification Method Selection
The selection of an appropriate purification strategy is crucial for obtaining a high-purity 1,2,4-oxadiazole compound. The following diagram illustrates a general decision-making workflow for choosing a suitable purification method.
Caption: Decision workflow for selecting a purification method.
Common Purification Techniques
The most frequently employed methods for the purification of substituted 1,2,4-oxadiazoles are silica gel column chromatography and recrystallization. These are often preceded by a standard aqueous work-up involving liquid-liquid extraction.
Liquid-Liquid Extraction (Aqueous Work-up)
Following the synthesis, a preliminary purification is typically performed to remove inorganic salts and water-soluble impurities.
Experimental Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent like DMSO, dilute the mixture with a sufficient amount of water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the desired 1,2,4-oxadiazole from closely related impurities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Alternatively, dissolve the crude product in a minimal volume of the eluent and load it directly onto the top of the packed column.
-
Elution: Begin the elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the compounds.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,4-oxadiazole.[2]
Quantitative Data for Column Chromatography:
| Compound Class | Eluent System | Yield after Purification | Reference |
| 3,5-disubstituted-1,2,4-oxadiazoles | Hexane/Ethyl Acetate (9:1) | 68% | [2] |
| 3,5-disubstituted-1,2,4-oxadiazoles | Ethyl acetate in petroleum ether (14.3%) with 1% TEA | 45-65% | |
| 1,2,4-oxadiazole derivatives | Ethyl acetate in petroleum ether (65%) | 85% | [3] |
| 1,2,4-oxadiazoles based on diffractaic acid | Hexane-ethyl acetate (6:1 and 1:1) | 31-43% | [4] |
Recrystallization
Recrystallization is an effective technique for purifying solid 1,2,4-oxadiazole compounds, provided a suitable solvent is identified. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, while impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the 1,2,4-oxadiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, and mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove residual solvent.
Quantitative Data for Recrystallization:
| Compound Class | Recrystallization Solvent | Yield after Purification | Reference |
| 2-substituted 1,3,4-oxadiazoles | Ethanol | Not specified | |
| 1,3,4-oxadiazole derivatives | Methanol | 54-66% | [5] |
| Ibuprofen derivatives with 1,3,4-oxadiazole | Ethanol | 72-85% | [5] |
Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations or when very high purity is required, preparative HPLC is a powerful tool.
Experimental Protocol:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired 1,2,4-oxadiazole.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by rotary evaporation or lyophilization, to obtain the high-purity product.
Quantitative Data for Preparative HPLC:
| Compound Class | Purity Achieved | Yield after Purification | Reference |
| 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | >95% | 45% | [6] |
| 5-(3-Cyanophenyl)-3-(quinolin-2-yl)-1,2,4-oxadiazole | >95% | 63% | [6] |
| 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic Acid | >95% | 45% | [6] |
General Purification Workflow
The following diagram provides a visual representation of a typical purification workflow for substituted 1,2,4-oxadiazole compounds.
Caption: General purification workflow for 1,2,4-oxadiazoles.
Conclusion
The purification of substituted 1,2,4-oxadiazole compounds is a critical step in their synthesis and development. A systematic approach, starting with an appropriate aqueous work-up followed by either column chromatography or recrystallization, is generally effective. For challenging separations, preparative HPLC offers a powerful alternative. The choice of method should be guided by the physical properties of the target compound and the nature of the impurities present. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a structural motif of significant interest in medicinal chemistry due to its role as a bioisostere for esters and amides. The 1,2,4-oxadiazole core is associated with a range of biological activities, making its derivatives valuable candidates in drug discovery programs. Accurate and thorough analytical characterization is paramount to confirm the identity, purity, and stability of such compounds.
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and characterization of this compound. The methodologies described are based on established analytical principles and data from structurally related compounds.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the primary analytical techniques and provide standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen and carbon framework.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar 1,2,4-oxadiazole derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Ar-H (proton between two substituents) |
| ~7.95 | d | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.45 | d | 1H | Ar-H |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.65 | s | 3H | -CH₃ |
| ~2.50 | s (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=N (Oxadiazole) |
| ~168.0 | N-C-O (Oxadiazole) |
| ~142.0 | Ar-C (quaternary) |
| ~131.0 | Ar-C (quaternary) |
| ~129.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~64.0 | -CH₂OH |
| ~12.0 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Employ a sufficient number of scans and a suitable relaxation delay.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 191.0815 |
| [M+Na]⁺ | 213.0634 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Observe the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Determine the exact mass and compare it with the calculated value for the molecular formula C₁₀H₁₀N₂O₂.
-
Analyze the fragmentation pattern to gain further structural insights.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of the synthesized compound and for method development in quality control. A reverse-phase HPLC method is generally suitable for this type of molecule.[4][5]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The purity can be calculated from the peak area percentage of the main peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.
Predicted IR Data
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1640-1600 | C=N stretch (oxadiazole) |
| 1580-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (alcohol and oxadiazole) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. scispace.com [scispace.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Separation of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Application Notes and Protocols for the NMR Spectrum Analysis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The anticipated ¹H and ¹³C NMR chemical shifts for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol are summarized in the tables below. These predictions are based on the known effects of substituents on benzene rings and by comparing with analogous structures such as 3-cyanobenzyl alcohol and other 3-aryl-5-methyl-1,2,4-oxadiazoles.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~2.0-3.0 | br s | - | 1H |
| -CH₃ (Oxadiazole) | ~2.65 | s | - | 3H |
| -CH₂OH | ~4.78 | s | - | 2H |
| Ar-H5 | ~7.48 | t | 7.7 | 1H |
| Ar-H6 | ~7.60 | d | 7.7 | 1H |
| Ar-H4 | ~7.95 | d | 7.8 | 1H |
| Ar-H2 | ~8.15 | s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ (Oxadiazole) | ~12.0 |
| -CH₂OH | ~64.5 |
| C4 | ~125.0 |
| C6 | ~126.5 |
| C2 | ~129.0 |
| C5 | ~129.5 |
| C3 | ~132.0 |
| C1 | ~142.0 |
| C=N (Oxadiazole) | ~168.0 |
| C-O (Oxadiazole) | ~175.0 |
Experimental Protocols
A plausible synthetic route for this compound starts from 3-cyanobenzaldehyde. The synthesis involves the formation of the 1,2,4-oxadiazole ring followed by the reduction of the aldehyde functionality to a primary alcohol.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N'-hydroxy-3-cyanobenzimidamide
-
To a solution of 3-cyanobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
-
Dissolve the crude N'-hydroxy-3-cyanobenzimidamide (1 equivalent) in pyridine or a similar basic solvent.
-
Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.
Step 3: Synthesis of this compound
-
Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reduction by TLC.
-
After the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound.
Protocol 2: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2]
-
Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the probe to the ¹³C nucleus frequency.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
Visualizations
The following diagrams illustrate the molecular structure of the target compound and the general workflow for its synthesis and NMR analysis.
References
Application Notes: The Versatile Precursor, [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol, in Medicinal Chemistry
Introduction
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a valuable precursor in medicinal chemistry, incorporating the privileged 1,2,4-oxadiazole scaffold. This heterocyclic motif is a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The versatility of the 1,2,4-oxadiazole ring system allows for its incorporation into a diverse range of therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The benzylic alcohol functionality of the precursor provides a convenient handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.
The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural element is found in several approved drugs and numerous clinical candidates, highlighting its significance in drug discovery. The methyl and phenyl substituents on the precursor molecule can also be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the benzylic alcohol group. This functional group can readily undergo a variety of chemical transformations, making it a key site for molecular elaboration.
-
Esterification: The hydroxyl group can be acylated with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These transformations open up further avenues for synthetic diversification, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.
-
Etherification: The formation of ethers is another common modification, which can alter the lipophilicity and metabolic stability of the resulting molecules.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) to generate a reactive intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functional groups.
These synthetic transformations allow for the systematic exploration of the chemical space around the [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a precursor in the synthesis of potential therapeutic agents.
Protocol 1: Synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl Esters
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq), DCC or EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Oxidation of this compound to the Aldehyde
This protocol outlines the oxidation of the precursor to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, if necessary, to yield the pure aldehyde.
-
Characterize the product using spectroscopic methods.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound have been explored as potential kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of these inhibitors often involves a heterocyclic core that can interact with the ATP-binding site of the kinase.
For instance, the aldehyde synthesized in Protocol 2 can serve as a key intermediate for the synthesis of kinase inhibitors. Through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, the aldehyde can be converted into an α,β-unsaturated ketone. This Michael acceptor can then react with a nucleophilic residue in the active site of a target kinase, leading to covalent and irreversible inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Derivatives of the precursor can be designed to inhibit key kinases like RAF.
Caption: A general experimental workflow for the synthesis and biological evaluation of a kinase inhibitor starting from the precursor.
Quantitative Data Summary
| Compound Class | Target | Assay | IC50 / EC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivative | Cancer Cell Line (e.g., MCF-7) | Cell Viability Assay | 5 - 20 | Fictional |
| 1,2,4-Oxadiazole Derivative | Kinase (e.g., RAF) | In vitro Kinase Assay | 0.1 - 1.0 | Fictional |
| 1,2,4-Oxadiazole Derivative | Bacteria (e.g., S. aureus) | Minimum Inhibitory Concentration (MIC) | 10 - 50 | Fictional |
| 1,2,4-Oxadiazole Derivative | Virus (e.g., Influenza) | Plaque Reduction Assay | 1 - 10 | Fictional |
Note: The data in the table is illustrative and intended to demonstrate the range of activities observed for this class of compounds. Actual values would need to be determined experimentally for specific derivatives of the precursor.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel bioactive molecules in medicinal chemistry. Its inherent structural features, including the metabolically robust 1,2,4-oxadiazole ring and the synthetically tractable benzylic alcohol, provide a solid foundation for the development of new therapeutic agents targeting a range of diseases. The provided protocols and conceptual workflows offer a starting point for researchers and drug development professionals to explore the potential of this valuable chemical entity. Further research to synthesize and evaluate a library of derivatives from this precursor is warranted to fully elucidate its potential in drug discovery.
Anwendungs- und Protokollhinweise: Derivatisierung von [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol zur Verbesserung der Bioaktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das Molekül [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe dar. Der 1,2,4-Oxadiazol-Ring ist ein bekannter Bioisoster für Ester- und Amidgruppen, was zu einer verbesserten metabolischen Stabilität und pharmakokinetischen Eigenschaften führen kann.[1] Die Derivatisierung der benzylischen Hydroxylgruppe dieses Moleküls bietet eine strategische Möglichkeit, die Bioaktivität zu modulieren und zu optimieren. Gängige Derivatisierungsstrategien umfassen die Veresterung, Veretherung und die Bildung von Carbamaten, um die Lipophilie, die zelluläre Aufnahme und die Zielbindung zu beeinflussen.
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Synthese von Derivaten des [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanols sowie Protokolle zur Evaluierung ihrer krebsbekämpfenden und entzündungshemmenden Eigenschaften.
Synthese von this compound-Derivaten
Die Derivatisierung konzentriert sich auf die Modifikation der primären Alkoholgruppe, um Ester- und Ether-Analoga herzustellen.
Allgemeiner Syntheseweg
Der allgemeine Arbeitsablauf für die Synthese und Derivatisierung ist wie folgt:
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.
Experimentelle Protokolle
Protokoll 1: Synthese von this compound (Ausgangsmaterial)
Dieses Protokoll beschreibt eine zweistufige Synthese des Ausgangsmaterials aus kommerziell erhältlichen Vorläufern.
Materialien:
-
3-Cyanobenzaldehyd
-
Hydroxylaminhydrochlorid
-
Natriumhydrogencarbonat
-
Essigsäureanhydrid
-
Diisobutylaluminiumhydrid (DIBAL-H) in Toluol
-
Dichlormethan (DCM)
-
Methanol
-
Salzsäure (1 M)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat
Verfahren:
-
Synthese von N'-Hydroxy-3-cyanobenzimidamid: 3-Cyanobenzaldehyd wird mit Hydroxylamin umgesetzt, um das entsprechende Amidoxim zu bilden.
-
Cyclisierung zum 1,2,4-Oxadiazol: Das Amidoxim wird mit Essigsäureanhydrid umgesetzt, um den 1,2,4-Oxadiazolring zu bilden.
-
Reduktion zum Alkohol: Das resultierende Nitril wird in trockenem DCM gelöst und auf -78 °C gekühlt. DIBAL-H wird langsam zugegeben. Die Reaktion wird bei dieser Temperatur 1 Stunde lang gerührt und dann langsam auf Raumtemperatur erwärmt.
-
Aufarbeitung: Die Reaktion wird mit Methanol gequencht, gefolgt von 1 M Salzsäure. Die wässrige Phase wird mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohalkohol wird durch Säulenchromatographie auf Kieselgel gereinigt.
Protokoll 2: Veresterung von this compound
Materialien:
-
This compound
-
Geeignetes Carbonsäurechlorid oder -anhydrid (z. B. Acetylchlorid, Benzoylchlorid)
-
Pyridin oder Triethylamin (Base)
-
Dichlormethan (DCM)
-
Gesättigte Natriumhydrogencarbonatlösung
-
Wasserfreies Magnesiumsulfat
Verfahren:
-
This compound wird in trockenem DCM gelöst und auf 0 °C gekühlt.
-
Pyridin (1,2 Äquivalente) wird zugegeben, gefolgt von der tropfenweisen Zugabe des Carbonsäurechlorids (1,1 Äquivalente).
-
Die Reaktionsmischung wird bei Raumtemperatur über Nacht gerührt.
-
Die Reaktion wird mit Wasser gequencht und die organische Phase abgetrennt.
-
Die organische Phase wird nacheinander mit 1 M Salzsäure, gesättigter Natriumhydrogencarbonatlösung und Sole gewaschen.
-
Die organische Schicht wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Protokoll 3: Veretherung von this compound
Dieses Protokoll folgt der Williamson-Ethersynthese.
Materialien:
-
This compound
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Geeignetes Alkylhalogenid (z. B. Methyliodid, Benzylbromid)
-
Trockenes Tetrahydrofuran (THF)
-
Gesättigte Ammoniumchloridlösung
-
Wasserfreies Magnesiumsulfat
Verfahren:
-
Natriumhydrid (1,2 Äquivalente) wird in trockenem THF suspendiert und auf 0 °C gekühlt.
-
Eine Lösung von this compound in trockenem THF wird tropfenweise zugegeben.
-
Die Mischung wird 30 Minuten bei 0 °C gerührt, um das Alkoholat zu bilden.
-
Das Alkylhalogenid (1,1 Äquivalente) wird zugegeben und die Reaktion über Nacht bei Raumtemperatur gerührt.
-
Die Reaktion wird vorsichtig mit gesättigter Ammoniumchloridlösung gequencht.
-
Die wässrige Phase wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Evaluierung der Bioaktivität
Die neu synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden, wobei der Schwerpunkt auf krebsbekämpfenden und entzündungshemmenden Eigenschaften liegt.
Datenpräsentation: Hypothetische Bioaktivitätsdaten
Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, um eine einfache Vergleichbarkeit zu ermöglichen. Diese Werte basieren auf typischen Ergebnissen für ähnliche 1,2,4-Oxadiazol-Verbindungen, die in der Literatur berichtet werden.[2][3]
| Verbindung | R-Gruppe (Ester/Ether) | Krebszelllinie (MCF-7) IC₅₀ (µM) | Entzündungshemmung (%) bei 100 µg/mL |
| Ausgangsmaterial | -H | > 100 | 25,3 ± 2,1 |
| Derivat 1 (Ester) | -C(O)CH₃ | 15,2 ± 1,8 | 45,7 ± 3,5 |
| Derivat 2 (Ester) | -C(O)Ph | 8,9 ± 0,9 | 58,2 ± 4,1 |
| Derivat 3 (Ester) | -C(O)CF₃ | 5,1 ± 0,6 | 65,4 ± 3,9 |
| Derivat 4 (Ether) | -CH₃ | 22,5 ± 2,5 | 38,1 ± 2,8 |
| Derivat 5 (Ether) | -CH₂Ph | 12,3 ± 1,4 | 51,6 ± 4,3 |
| Derivat 6 (Ether) | -CH₂(4-Cl-Ph) | 7,5 ± 0,8 | 62,9 ± 5,0 |
| Ibuprofen | - | - | 84,3 ± 4,9 |
| Doxorubicin | - | 0,8 ± 0,1 | - |
Protokoll 4: In-vitro-Zytotoxizitätsassay (MTT-Assay)
Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Aktivität der Derivate gegen Krebszelllinien.[4][5]
Materialien:
-
Krebszelllinien (z. B. MCF-7, A549)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
-
Plattenlesegerät
Verfahren:
-
Zellaussaat: Zellen werden in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen/Well in 96-Well-Platten ausgesät und 24 Stunden inkubiert.
-
Behandlung mit den Verbindungen: Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise von 0,1 bis 100 µM) behandelt und für 48 Stunden inkubiert.
-
MTT-Zugabe: Nach der Inkubation werden 10-20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben und für 3-4 Stunden bei 37 °C inkubiert.
-
Formazan-Solubilisierung: Das Medium wird vorsichtig entfernt und 100-150 µL DMSO zugegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Analyse: Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) werden bestimmt.
Protokoll 5: In-vitro-Assay zur entzündungshemmenden Aktivität (Proteindenaturierungsassay)
Dieses Protokoll bewertet die entzündungshemmende Aktivität durch Messung der Hemmung der hitzeinduzierten Proteindenaturierung.[6][7]
Materialien:
-
Rinderserumalbumin (BSA) oder Eialbumin
-
Phosphat-gepufferte Salzlösung (PBS, pH 6,4)
-
Testverbindungen und Standardmedikament (z. B. Ibuprofen)
-
Spektralphotometer
Verfahren:
-
Reaktionsmischung: Die Reaktionsmischung besteht aus 0,2 mL Eialbumin, 2,8 mL PBS und 2 mL verschiedener Konzentrationen der Testverbindungen.
-
Inkubation: Die Proben werden 15 Minuten bei 37 °C und dann 5 Minuten bei 70 °C inkubiert.
-
Messung: Nach dem Abkühlen wird die Trübung bei 660 nm gemessen.
-
Berechnung: Die prozentuale Hemmung der Denaturierung wird nach folgender Formel berechnet: % Hemmung = [(Extinktion der Kontrolle - Extinktion der Testprobe) / Extinktion der Kontrolle] x 100
Signalkaskaden und Wirkmechanismen
1,2,4-Oxadiazol-Derivate können ihre biologische Wirkung über verschiedene zelluläre Signalwege entfalten. Insbesondere bei der Krebsbekämpfung ist die Induktion der Apoptose ein wichtiger Mechanismus.
Caspase-abhängiger Apoptoseweg
Einige 1,2,4-Oxadiazol-Derivate haben gezeigt, dass sie die Apoptose durch die Aktivierung von Caspasen, insbesondere Caspase-3, auslösen.[8]
Abbildung 2: Vereinfachter Caspase-abhängiger Apoptoseweg.
Arbeitsablauf der Bioaktivitätsprüfung
Der folgende Arbeitsablauf skizziert die Schritte zur Evaluierung der biologischen Aktivität der synthetisierten Derivate.
Abbildung 3: Arbeitsablauf zur Evaluierung der Bioaktivität.
Schlussfolgerung
Die Derivatisierung von this compound ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Verbindungen. Die hier vorgestellten Protokolle bieten einen umfassenden Leitfaden für die Synthese von Ester- und Ether-Derivaten sowie für die Evaluierung ihrer potenziellen krebsbekämpfenden und entzündungshemmenden Aktivitäten. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen dieser Derivate wird entscheidend sein, um Leitverbindungen mit verbesserter Wirksamkeit und günstigen pharmakokinetischen Profilen für die weitere präklinische Entwicklung zu identifizieren.
References
- 1. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of substituted oxadiazole derivatives [wisdomlib.org]
- 7. thaiscience.info [thaiscience.info]
- 8. mdpi.com [mdpi.com]
Probing the Potential: A Guide to the Experimental Design for Testing the Anti-Inflammatory Properties of Oxadiazole Derivatives
Introduction: The landscape of inflammatory disease treatment is in constant evolution, driven by the search for more effective and safer therapeutic agents. Among the vast number of heterocyclic compounds, oxadiazole derivatives have emerged as a promising class with a wide spectrum of pharmacological activities, including significant anti-inflammatory potential.[1][2][3] Their purported mechanism often involves the modulation of key inflammatory mediators, such as prostaglandins, making them attractive candidates for further investigation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel oxadiazole derivatives, from initial in vitro screening to more complex in vivo validation.
The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating conditions when dysregulated.[4] Central to this process are signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which orchestrate the expression of pro-inflammatory genes.[5][6][7] NF-κB, often termed the "master switch of inflammation," controls the transcription of cytokines, chemokines, and adhesion molecules.[8][9] The MAPK pathways, including ERK, JNK, and p38, are also pivotal in transducing extracellular signals into cellular inflammatory responses.[10] A thorough understanding of these pathways is critical for designing experiments that not only determine if a compound is active but also how it exerts its effects.
This document outlines a tiered approach, beginning with high-throughput in vitro assays to identify promising candidates and progressing to more physiologically relevant in vivo models to confirm efficacy and elucidate the mechanism of action. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed decisions and generate robust, reproducible data.
Tier 1: In Vitro Screening - Identifying the Hits
The initial phase of discovery focuses on cell-based and enzyme-based assays to rapidly screen a library of oxadiazole derivatives. These assays are designed to be cost-effective, high-throughput, and provide preliminary data on the potential anti-inflammatory activity and mechanism of action.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, they upregulate inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production.[11][12] While NO is a vital signaling molecule, its overproduction contributes to inflammation and tissue damage.[13] Therefore, the ability of a compound to inhibit LPS-induced NO production in a macrophage cell line, such as RAW 264.7, is a strong indicator of its anti-inflammatory potential.[12][14]
Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the oxadiazole derivatives in serum-free DMEM. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid cytotoxicity.[16] Remove the old medium and add the medium containing the test compounds or vehicle control.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour.[13]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13][14]
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.[11]
In-Parallel Cytotoxicity Assay: It is crucial to assess whether the observed reduction in NO is due to a genuine anti-inflammatory effect or simply cellular toxicity. A concurrent cell viability assay, such as the MTT or WST-1 assay, should be performed on cells treated with the same concentrations of the oxadiazole derivatives.[13]
Inhibition of Prostaglandin-Synthesizing Enzymes: COX-1 & COX-2
Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[19][20] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[21]
Protocol: COX-1 and COX-2 Inhibition Assay (Colorimetric or Fluorometric)
Commercial kits are widely available and recommended for their reliability and ease of use.[19][22] The general principle involves measuring the peroxidase activity of COX.[18]
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-1 or human recombinant COX-2) solutions as per the kit's instructions.[22]
-
Assay Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.
-
Inhibitor Addition: Add the oxadiazole derivatives at various concentrations to the inhibitor wells. A known NSAID like indomethacin or celecoxib should be used as a positive control.[17]
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.[17]
-
Initiation of Reaction: Add arachidonic acid as the substrate to all wells to start the reaction.[22]
-
Measurement: Monitor the appearance of the oxidized colorimetric or fluorometric probe at the recommended wavelength over time.[19][22]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Inhibition of 5-Lipoxygenase (5-LOX)
Scientific Rationale: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[23] Leukotrienes are involved in various inflammatory conditions, including asthma and allergic reactions.[16] Therefore, assessing the inhibitory potential of oxadiazole derivatives against 5-LOX can provide a more comprehensive understanding of their anti-inflammatory profile.
Protocol: 5-LOX Inhibition Assay (Fluorometric)
Similar to the COX assays, commercially available kits offer a convenient and standardized method.
-
Reagent Preparation: Prepare the assay buffer, 5-LOX enzyme, probe, and substrate according to the kit's protocol.[24]
-
Assay Setup: Prepare wells for enzyme control, inhibitor control, solvent control, and test compounds in a 96-well plate.
-
Inhibitor Addition: Add the oxadiazole derivatives or a known 5-LOX inhibitor (e.g., Zileuton) to the respective wells.
-
Enzyme Addition: Add the 5-LOX enzyme to the wells.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 10 minutes).
-
Reaction Initiation: Add the 5-LOX substrate to initiate the reaction.
-
Measurement: Measure the fluorescence at the specified excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 values.
| In Vitro Assay | Target | Purpose | Typical Positive Control |
| LPS-Induced NO Production | Inducible Nitric Oxide Synthase (iNOS) | Measures inhibition of a key inflammatory mediator in macrophages. | L-NAME, Dexamethasone |
| COX-1/-2 Inhibition | Cyclooxygenase-1 and -2 | Determines the inhibitory effect on prostaglandin synthesis and COX-2 selectivity. | Indomethacin, Celecoxib[17] |
| 5-LOX Inhibition | 5-Lipoxygenase | Assesses the inhibition of leukotriene synthesis. | Zileuton, NDGA[25] |
Tier 2: In Vivo Validation - Confirming Efficacy in a Physiological Context
Compounds that demonstrate significant activity in the in vitro screens should be advanced to in vivo models of inflammation. These models provide a more complex and physiologically relevant environment to assess the true therapeutic potential of the oxadiazole derivatives.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of new compounds.[26][27][28] The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the release of prostaglandins and is sensitive to inhibition by NSAIDs.[29][30]
Protocol: Carrageenan-Induced Paw Edema in Rats or Mice
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin 5-10 mg/kg, p.o. or i.p.)[30]
-
Test Groups (Oxadiazole derivatives at various doses)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[28][30]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[27][30] The left hind paw can be injected with saline as a control.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[30]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Chronic Inflammation Model: Cotton Pellet-Induced Granuloma
Scientific Rationale: To evaluate the effect of the oxadiazole derivatives on the proliferative phase of inflammation, the cotton pellet-induced granuloma model is employed.[31][32] This model mimics the chronic inflammatory response, characterized by the formation of granulomatous tissue, which involves the proliferation of fibroblasts and the infiltration of inflammatory cells.[33][34][35]
Protocol: Cotton Pellet-Induced Granuloma in Rats
-
Animal Preparation: Anesthetize the rats and make a small incision in the ventral region.
-
Pellet Implantation: Subcutaneously implant sterilized cotton pellets (e.g., 10 ± 1 mg) on either side of the ventral region.[31][33]
-
Treatment: Administer the vehicle, positive control (e.g., dexamethasone 1 mg/kg), and test compounds daily for a period of 7 consecutive days.[31]
-
Pellet Removal and Measurement: On the 8th day, euthanize the animals, carefully remove the cotton pellets along with the granulomatous tissue, and record the wet weight.[33]
-
Drying and Final Measurement: Dry the pellets in an oven at 60°C until a constant weight is achieved and record the dry weight.[33]
-
Data Analysis: The difference between the initial and final dry weights of the cotton pellets represents the weight of the granulomatous tissue formed. Calculate the percentage inhibition of granuloma formation for the treated groups compared to the vehicle control.
| In Vivo Model | Type of Inflammation | Key Measurement | Typical Positive Control |
| Carrageenan-Induced Paw Edema | Acute | Paw Volume | Indomethacin, Diclofenac[26] |
| Cotton Pellet-Induced Granuloma | Chronic (Proliferative) | Dry Weight of Granuloma | Dexamethasone, Indomethacin[31] |
Tier 3: Mechanistic Elucidation - Understanding the "How"
For lead compounds that demonstrate significant in vivo efficacy, further studies are warranted to elucidate their precise mechanism of action. This involves investigating their effects on the key inflammatory signaling pathways.
Investigating the NF-κB Signaling Pathway
Scientific Rationale: As a central regulator of inflammation, the NF-κB pathway is a prime target for anti-inflammatory drugs.[5][36] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8]
Experimental Approaches:
-
Western Blot Analysis: Treat RAW 264.7 cells with LPS in the presence or absence of the oxadiazole derivative. Analyze the cell lysates by Western blotting to assess:
-
The phosphorylation and degradation of IκBα.
-
The nuclear translocation of the p65 subunit of NF-κB.
-
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the nuclear translocation of NF-κB p65 in cells treated with the test compound and stimulated with LPS.
Probing the MAPK Signaling Pathway
Scientific Rationale: The MAPK pathways (p38, JNK, and ERK) are also critical in mediating inflammatory responses.[6][7] Their activation through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.
Experimental Approach:
-
Western Blot Analysis: Similar to the NF-κB studies, treat macrophages with LPS and the oxadiazole derivative. Use Western blotting to detect the levels of phosphorylated p38, JNK, and ERK to determine if the compound inhibits their activation.
Visualizing the Pathways and Workflows
To aid in the conceptualization of these experimental designs, the following diagrams illustrate the key signaling pathways and the overall experimental workflow.
Caption: Key inflammatory signaling pathways targeted for mechanistic studies.
Caption: A tiered approach for evaluating anti-inflammatory oxadiazole derivatives.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of oxadiazole derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro screening to in vivo validation and mechanistic studies, researchers can confidently identify and characterize promising lead compounds. This structured methodology ensures scientific rigor and provides the necessary data to support the advancement of novel oxadiazole-based therapeutics for the treatment of inflammatory diseases.
References
- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jkb.ub.ac.id [jkb.ub.ac.id]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thaiscience.info [thaiscience.info]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. tandfonline.com [tandfonline.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. inotiv.com [inotiv.com]
- 29. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. media.neliti.com [media.neliti.com]
- 32. mdpi.com [mdpi.com]
- 33. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 34. globalresearchonline.net [globalresearchonline.net]
- 35. academic.oup.com [academic.oup.com]
- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
In Vitro Assay Protocols for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Application Notes
Disclaimer: To date, specific in vitro assay data for the compound [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for structurally related 1,2,4-oxadiazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.
The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing a broad range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The protocols outlined below provide a foundational framework for the initial in vitro screening of this compound to characterize its potential biological activities.
Data Presentation
Due to the absence of specific experimental results for the target compound, the following table presents a template with hypothetical data to illustrate how quantitative findings for cytotoxicity and anti-inflammatory activity would be summarized.
| Assay Type | Cell Line / Model | Metric | Value (µM) |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC₅₀ | 25.5 |
| MCF-7 (Human Breast Cancer) | IC₅₀ | 42.8 | |
| HepG2 (Human Liver Cancer) | IC₅₀ | > 100 | |
| Anti-inflammatory | Bovine Serum Albumin Denaturation | IC₅₀ | 15.2 |
| Enzyme Inhibition | Kinase X | IC₅₀ | 5.8 |
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. A decrease in formazan production indicates cytotoxicity.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity by Inhibition of Protein Denaturation
Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. The ability of a compound to prevent this denaturation, measured by a decrease in turbidity, can be correlated with its anti-inflammatory activity.[1][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (standard drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In test tubes, mix 0.05 mL of the test compound at various concentrations with 0.45 mL of 5% w/v BSA solution.[6]
-
Controls: Prepare a control solution with 0.05 mL of distilled water and 0.45 mL of BSA solution. Prepare a standard solution with 0.05 mL of diclofenac sodium and 0.45 mL of BSA solution.[6]
-
pH Adjustment: Adjust the pH of all solutions to 6.3 using 1N HCl.[6]
-
Incubation: Incubate all tubes at 37°C for 20 minutes.[6]
-
Heat Denaturation: Induce denaturation by heating the mixtures at 57°C in a water bath for 3 minutes.[6]
-
Cooling and Reading: After cooling, add 2.5 mL of PBS to each tube and measure the absorbance (turbidity) at 416 nm.[6]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of denaturation.
In Vitro Kinase Inhibition Assay (Generic)
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP production and a decreased luminescent signal.[7]
Materials:
-
This compound
-
Substrate specific to the kinase
-
ATP
-
Staurosporine (positive control)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.[7]
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, positive control, or DMSO to the wells of a 384-well plate.[7]
-
Enzyme Addition: Add 2 µL of the kinase solution to all wells except the "no enzyme" control.[7]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mix.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[7]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have shown considerable promise as a source of novel antibacterial drugs. This document provides a comprehensive set of application notes and detailed experimental protocols for the initial screening and characterization of a hypothetical library of compounds derived from the lead scaffold, [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol.
The protocols outlined herein describe standard in vitro methods for determining the antimicrobial efficacy and cytotoxic profile of novel chemical entities. These assays are fundamental in the early stages of drug discovery and provide the quantitative data necessary for structure-activity relationship (SAR) studies and lead candidate selection.
Data Presentation: Antimicrobial Activity and Cytotoxicity
A hypothetical library of compounds, designated "OMP-X" (Oxadiazolyl-Methanol-Phenyl derivatives), was synthesized from the starting scaffold this compound. The following table summarizes the in vitro activity of a selection of these novel compounds against a panel of Gram-positive and Gram-negative bacteria, as well as their cytotoxicity against a mammalian cell line.
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Mammalian Cell Line (Hepatocytes) IC50 (µg/mL) |
| OMP-1 | Staphylococcus aureus (ATCC 29213) | 8 | 16 | >128 |
| Escherichia coli (ATCC 25922) | 32 | 64 | ||
| OMP-2 | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 96 |
| Escherichia coli (ATCC 25922) | 16 | 32 | ||
| OMP-3 | Staphylococcus aureus (ATCC 29213) | 16 | >64 | >128 |
| Escherichia coli (ATCC 25922) | 64 | >64 | ||
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 200 |
| (Control) | Escherichia coli (ATCC 25922) | 0.5 | 1 |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of novel compounds, which is the lowest concentration that inhibits visible microbial growth.[1][2][3][4][5]
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound. b. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate. Typically, 50-100 µL of broth is used in each well.[1] The concentration range should be sufficient to determine the MIC.
-
Inoculation and Incubation: a. Add a defined volume of the prepared bacterial inoculum to each well containing the compound dilutions.[1] b. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.[1][6]
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[1][2]
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[7][8] This test is performed after the MIC has been determined.[9]
Materials:
-
MIC plate from the previous assay
-
Nutrient agar plates
-
Sterile pipette tips and micropipettes
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells: a. Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and the wells with higher concentrations). b. From each of these wells, aspirate a small aliquot (e.g., 10-100 µL).
-
Plating and Incubation: a. Spread the aliquot onto a fresh nutrient agar plate. b. Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][8]
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of the novel compounds on the viability of mammalian cells.[10] This is a crucial step to evaluate the potential toxicity of the antimicrobial agents to host cells.[11][12][13]
Materials:
-
Mammalian cell line (e.g., rat hepatocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. c. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: a. Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals. b. Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[10]
Visualizations
Caption: Experimental workflow for antimicrobial agent discovery.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening Assays Targeting Nicotinamide Phosphoribosyltransferase (NAMPT)
Introduction:
NAMPT is the rate-limiting enzyme in the metabolic salvage pathway that converts nicotinamide to nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a critical cofactor in numerous cellular processes, and cancer cells are particularly sensitive to its depletion, making NAMPT an attractive therapeutic target.[1][4] Inhibition of NAMPT leads to reduced NAD+ levels, which can induce apoptosis in cancer cells.[2]
Application Note 1: Cell-Based Phenotypic High-Throughput Screening for NAMPT Inhibitors
Objective: To identify small molecules that exhibit cytotoxicity in cancer cell lines dependent on the NAMPT pathway. This assay measures cell viability as the primary endpoint.
Principle: A cell-based phenotypic screen is a powerful initial step to discover compounds with desired biological effects without prior knowledge of their specific molecular target.[3][5] In this context, cancer cells are treated with a library of chemical compounds. Compounds that selectively kill cancer cells that are highly dependent on the NAMPT pathway for NAD+ synthesis are identified as hits. A secondary assay can then confirm that the mechanism of cell death is due to NAMPT inhibition by rescuing the cells with the addition of nicotinic acid, a precursor for an alternative NAD+ biosynthesis pathway (the Preiss-Handler pathway) that bypasses NAMPT.[3]
Data Presentation:
| Compound ID | Primary Screen (Cell Viability % Inhibition) | Nicotinic Acid Rescue (% Viability) | Target Confirmation |
| STF-118804 | 95% | 98% | Confirmed NAMPTi |
| Hit Compound X | 88% | 92% | Confirmed NAMPTi |
| Control (Idarubicin) | 98% | 5% | Non-NAMPTi |
Note: Data is illustrative. STF-118804 is a known NAMPT inhibitor.[3]
Experimental Protocol:
-
Cell Seeding:
-
Culture B-acute lymphoblastic leukemia (B-ALL) cell lines, or other cancer cell lines known to be sensitive to NAMPT inhibition, in appropriate media.
-
Seed cells into 384-well microplates at a density of 2,500 cells per well in a volume of 50 µL.
-
-
Compound Addition:
-
Using a robotic liquid handler, add compounds from a chemical library to the wells at a final concentration of 10 µM.
-
Include appropriate controls: DMSO (vehicle control) and a known cytotoxic agent (e.g., Idarubicin) as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assay:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with cell viability.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Hit Confirmation and Nicotinic Acid Rescue:
-
Primary hits are identified as compounds that cause a significant reduction in cell viability.
-
To confirm that the cytotoxicity is due to NAMPT inhibition, repeat the assay with the primary hits in the presence and absence of 10 µM nicotinic acid.
-
Compounds whose cytotoxic effects are reversed by the addition of nicotinic acid are considered specific NAMPT inhibitors.[3]
-
Workflow Diagram:
Caption: High-Throughput Screening Workflow for NAMPT Inhibitors.
Application Note 2: Biochemical High-Throughput Screening for NAMPT Inhibitors
Objective: To identify and quantify the inhibitory activity of compounds against purified NAMPT enzyme.
Principle: This is a coupled-enzyme assay that measures the production of NAD+.[3] The assay consists of two steps:
-
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used in a third reaction where it is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol. The fluorescence of the produced NADH is measured, which is directly proportional to the NAMPT activity.[6] Alternatively, a colorimetric readout can be used where NADH reduces a probe (like WST-1) to produce a colored formazan product.[3]
Data Presentation:
| Compound ID | IC50 (nM) | Assay Type |
| STF-118804 | 3.1 | Biochemical |
| LSN3154567 | 3.1 | Biochemical |
| KPT-9274 | 120 | Biochemical |
| FK866 | 0.3-0.4 | Biochemical |
Note: IC50 values are compiled from multiple sources.[2][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of recombinant human NAMPT, NMNAT, ADH, NAM, PRPP, ATP, ethanol, and NADH detection reagent (e.g., WST-1 and diaphorase for colorimetric assay or a fluorescent NADH probe).
-
-
Assay Procedure (384-well format):
-
Add 2 µL of test compound in DMSO or DMSO alone (control) to each well.
-
Add 10 µL of a master mix containing NAMPT, NMNAT, NAM, and PRPP in reaction buffer.
-
Incubate for 60 minutes at 37°C to allow for the production of NAD+.
-
Add 10 µL of a detection mix containing ADH, ethanol, and the NADH detection reagent.
-
Incubate for 15-30 minutes at 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Assay Principle Diagram:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex phenotypic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions. The synthesis is generally considered as a two-step process:
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Step 1: Synthesis of the 1,2,4-oxadiazole core, for instance, the formation of a precursor like methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate.
-
Step 2: Reduction of the ester or carboxylic acid functionality to the desired phenylmethanol derivative.
Step 1: Synthesis of the 1,2,4-Oxadiazole Precursor
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole Precursor
-
Question: My TLC/LC-MS analysis shows a weak or absent signal for the target 1,2,4-oxadiazole product, with starting materials (e.g., methyl 3-cyanobenzoate and acetamidoxime) still present. What could be the issue?
-
Answer: Low yields in 1,2,4-oxadiazole synthesis often stem from inefficient cyclodehydration of the O-acyl amidoxime intermediate.[1] This step can be challenging and may require specific conditions to proceed efficiently.
-
Probable Cause 1: Incomplete Acylation of Amidoxime. Ensure that the initial reaction between the amidoxime and the carboxylic acid derivative is complete. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be effective.[1]
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the intermediate often requires forcing conditions.[1]
-
For thermal cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary.
-
For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1]
-
-
Probable Cause 3: Hydrolysis of Intermediates. The O-acyl amidoxime intermediate can be prone to hydrolysis back to the starting materials, especially in the presence of water.[1] Ensure anhydrous reaction conditions.
-
Issue 2: Formation of Significant By-products
-
Question: My NMR and MS data suggest the formation of an oxadiazole isomer or other heterocyclic systems. What could be happening?
-
Answer: The formation of isomers or other heterocyclic by-products can occur under certain reaction conditions.
-
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR). 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal rearrangement to form other heterocycles, a process that can be facilitated by acid or moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
-
Probable Cause 2: Cleavage of the O-Acyl Amidoxime. This is a common side reaction that can occur under prolonged heating or in aqueous media, leading to the formation of the corresponding amidoxime and a nitrile.[2] Minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions if using a base.[1]
-
Step 2: Reduction to this compound
Issue 3: Incomplete Reduction of the Ester/Carboxylic Acid
-
Question: I am attempting to reduce the ester/carboxylic acid on the phenyl ring, but I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to the choice of reducing agent, reaction conditions, or the purity of the starting material.
-
Probable Cause 1: Insufficiently Powerful Reducing Agent. While sodium borohydride (NaBH₄) is a mild reducing agent, it is often slow or ineffective for the reduction of esters under standard conditions.[3][4] More powerful reducing agents are typically required.
-
Lithium aluminum hydride (LiAlH₄) is a very effective but less selective reducing agent for esters.[3]
-
Lithium borohydride (LiBH₄) is less reactive than LiAlH₄ but more so than NaBH₄ and has good solubility in THF.[3][5]
-
Diisobutylaluminum hydride (DIBAL-H) is another powerful and selective reducing agent.[3]
-
-
Probable Cause 2: Inadequate Reaction Conditions. The choice of solvent and temperature is crucial. Many reductions with hydrides are performed in anhydrous ethers like THF or diethyl ether. For some reagents like borane-dimethyl sulfide (BH₃-SMe₂), refluxing in THF may be necessary, especially for aromatic esters which can take longer to reduce (4-16 hours).[3]
-
Probable Cause 3: Deactivation of the Reducing Agent. Hydride reducing agents are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 4: Undesired Side Reactions During Reduction
-
Question: During the reduction step, I am observing by-products that suggest the 1,2,4-oxadiazole ring is not stable. What could be the cause?
-
Answer: The stability of the 1,2,4-oxadiazole ring can be sensitive to the reaction conditions used during the reduction.
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Probable Cause 1: Ring Opening. Harsh reducing agents or prolonged reaction times at high temperatures can potentially lead to the cleavage of the N-O bond in the oxadiazole ring. Using a milder reducing agent or optimizing the reaction time and temperature can help mitigate this.
-
Probable Cause 2: Reaction with Strongly Basic or Acidic Conditions. The work-up procedure following the reduction is critical. Strongly acidic or basic conditions could promote the degradation of the oxadiazole ring. A careful quench of the reaction and a work-up under milder pH conditions are recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: Can I use microwave irradiation to improve my 1,2,4-oxadiazole synthesis?
A2: Yes, microwave irradiation can be a very effective technique to improve the yield and reduce the reaction time for the synthesis of 1,2,4-oxadiazoles. It can promote the cyclodehydration step efficiently, sometimes even in solvent-free conditions or on a solid support like silica gel.[6]
Q3: For the reduction of the aromatic ester to the alcohol, which reducing agent offers a good balance of reactivity and safety for a larger scale reaction?
A3: For larger-scale reactions, lithium borohydride (LiBH₄) can be a good alternative to LiAlH₄.[5] While LiAlH₄ is very powerful, its quenching can be highly exothermic and difficult to control on a large scale. LiBH₄ is a milder reagent but still effective for ester reduction, and its workup is generally more manageable.[5] In some cases, sodium borohydride in the presence of a catalyst like cerium chloride can also be an option for aromatic esters.[4]
Q4: How should I purify the final product, this compound?
A4: The final product is a polar molecule due to the hydroxyl group. Purification can typically be achieved by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexane or dichloromethane is likely to be effective. Recrystallization from a suitable solvent system could also be an option for final purification.
Data Presentation
Table 1: Comparison of Reducing Agents for Aromatic Ester to Alcohol Conversion
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Reactivity with Esters | Selectivity | Key Considerations |
| LiAlH₄ | THF, Diethyl Ether | 0 °C to reflux | Very High | Low | Highly reactive with water and protic solvents; exothermic quench.[3] |
| LiBH₄ | THF | Room temp. to reflux | High | Moderate | Less reactive than LiAlH₄, more manageable workup.[3][5] |
| DIBAL-H | Toluene, Hexane, DCM | -78 °C to room temp. | High | High | Can sometimes reduce esters to aldehydes at low temperatures.[3] |
| BH₃-SMe₂ | THF | Reflux | Moderate | High | Aromatic esters may require longer reaction times (4-16 h).[3] |
| NaBH₄ | Methanol, Ethanol | Room temp. to reflux | Low | High | Generally slow for esters; additives may be needed.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
This protocol is a representative procedure and may require optimization.
-
Preparation of N'-hydroxyacetimidamide (Acetamidoxime): This can be prepared from acetonitrile and hydroxylamine hydrochloride.
-
Acylation and Cyclization:
-
To a solution of methyl 3-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF), add aceticanhydride (1.1 equivalents) and a catalytic amount of a base (e.g., pyridine).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to reflux for 4-6 hours to effect cyclodehydration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: Reduction of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
This protocol uses Lithium Borohydride as an example reducing agent.
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), dissolve methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add a solution of Lithium Borohydride (LiBH₄, 1.5-2.0 equivalents) in THF to the stirred solution of the ester.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of water, followed by 1M HCl until the solution is slightly acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming in vitro solubility challenges with [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol.
Troubleshooting Guide & FAQs
Q1: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended starting approach?
A1: For poorly soluble compounds like this compound, the initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.[1][2][3]
Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1][4] Here are several strategies to address this issue, which can be attempted sequentially or in combination:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, and certainly not exceeding 1%, as higher concentrations can be cytotoxic.[1][2][5]
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Employ a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1][6][7] Consider a combination of DMSO with ethanol or polyethylene glycol (PEG).
-
Utilize Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[12]
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous solutions.[7]
-
-
Gentle Heating and Sonication: Briefly warming the aqueous medium to 37°C and using a sonicator bath during the dilution of the stock solution can help to keep the compound in solution.
Below is a summary of recommended starting concentrations for common solvents and excipients.
| Solvent/Excipient | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | < 0.5% (v/v) | Always include a vehicle control. Higher concentrations can be toxic to cells.[2][5] |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[5] Vehicle control is essential. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-50 mM in combination with other solvents | < 1% (v/v) | Often used in co-solvent systems to improve solubility.[6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (prepare a range of concentrations) | Test a range (e.g., 0.5-5 mM) | Can significantly enhance the solubility of hydrophobic compounds.[8][12] |
Q3: Are there alternative organic solvents to DMSO?
A3: Yes, if DMSO is not suitable for your experimental system, you can explore other water-miscible organic solvents.[1] However, it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your assay.
| Alternative Solvent | Primary Use Cases | Considerations |
| Ethanol | Common alternative to DMSO. | Can exhibit higher cytotoxicity in some cell lines.[5] |
| Dimethylformamide (DMF) | Strong solvent, can be effective for highly insoluble compounds. | Generally more toxic than DMSO. Use with caution and at very low final concentrations. |
| Dimethylacetamide (DMA) | Similar properties to DMF. | Also more toxic than DMSO. Strict vehicle controls are necessary. |
Q4: Can adjusting the pH of my buffer help to dissolve the compound?
A4: Adjusting the pH can be an effective strategy if your compound has ionizable functional groups.[1][7] The structure of this compound contains a 1,2,4-oxadiazole ring, which is weakly basic. Modifying the pH of your buffer might alter its charge state and improve solubility. It is recommended to test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for solubility, ensuring the chosen pH is compatible with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Solubility Enhancement using a Co-Solvent System
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of co-solvent mixtures (e.g., DMSO:PEG400 in ratios of 1:1, 1:3, and 3:1).
-
Add the compound to each co-solvent mixture to the desired final stock concentration.
-
Vortex and gently warm as needed to dissolve the compound.
-
Perform serial dilutions of the stock solution into your aqueous assay buffer.
-
Visually inspect for any precipitation at each dilution step.
-
Include appropriate vehicle controls for each co-solvent ratio in your experiment.
Protocol 3: In Vitro Solubility Enhancement using Cyclodextrins
-
Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 50 mM).
-
Create a series of working solutions of HP-β-CD by diluting the stock solution (e.g., to 0.5, 1, 2.5, 5, and 10 mM).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a small volume of the compound's stock solution to each of the HP-β-CD working solutions to achieve the desired final compound concentration.
-
Vortex the solutions and incubate at room temperature for at least 1 hour with gentle agitation to allow for the formation of inclusion complexes.
-
Visually inspect for solubility and proceed with your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and the organic solvent.
Visualizations
Caption: A workflow for addressing solubility issues of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with derivatization reactions of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the most common derivatization reactions for the benzylic alcohol of this compound? | The primary hydroxyl group can be readily derivatized through standard alcohol reactions such as esterification to form esters and etherification (e.g., Williamson ether synthesis) to form ethers. |
| Q2: Is the 1,2,4-oxadiazole ring stable under typical derivatization conditions? | The 1,2,4-oxadiazole ring has relatively low aromaticity and a weak O-N bond, making it susceptible to cleavage or rearrangement under harsh conditions.[1] Prolonged exposure to strong acids, strong bases, or high temperatures should be avoided to maintain the integrity of the heterocyclic core. |
| Q3: I am observing low yields in my esterification reaction. What are the likely causes? | Low yields in esterification can be due to several factors: incomplete activation of the carboxylic acid, steric hindrance, unfavorable reaction equilibrium, or decomposition of the starting material or product.[2][3] Ensuring anhydrous conditions and using an appropriate coupling agent or catalyst can improve yields. |
| Q4: My Williamson ether synthesis is failing or giving low yields. What should I check? | The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. Best results are obtained with primary alkyl halides.[4] Secondary and tertiary alkyl halides are more prone to elimination reactions, especially with a strong base.[4] Incomplete deprotonation of the alcohol or use of a non-polar, aprotic solvent can also lead to poor results.[5] |
| Q5: Are there any specific purification challenges with these derivatives? | Purification can sometimes be challenging due to the presence of polar functional groups and the potential for closely related impurities. Standard techniques like flash column chromatography on silica gel are often effective.[6] In some cases, preparative HPLC may be necessary to achieve high purity.[7] |
Troubleshooting Guides
Esterification Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inefficient activation of the carboxylic acid.- Steric hindrance from a bulky carboxylic acid.- Reaction has not reached equilibrium. | - Use a more efficient coupling agent (e.g., HATU, EDC/DMAP).- Increase reaction time or temperature moderately. Be cautious of 1,2,4-oxadiazole ring stability at high temperatures.- Consider a less sterically hindered carboxylic acid if possible. |
| Formation of unknown impurities | - Decomposition of the 1,2,4-oxadiazole ring under harsh acidic or basic conditions.- Side reactions of the coupling agent. | - Use milder reaction conditions. For acid-catalyzed reactions, consider using a solid acid catalyst that can be easily removed.[8]- If using a coupling agent like DCC, ensure removal of the dicyclohexylurea byproduct by filtration. |
| Product hydrolysis during workup | - Presence of excess water during aqueous workup. | - Minimize contact time with aqueous layers.- Ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Etherification Reactions (Williamson Synthesis)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the alcohol.- Use of a secondary or tertiary alkyl halide leading to elimination.[4]- Poor solubility of the alkoxide. | - Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF).- Use a primary alkyl halide or a methyl halide for the best results.[4]- Add a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to improve solubility and reactivity. |
| Starting material is recovered | - The base is not strong enough to deprotonate the alcohol.- The alkyl halide is unreactive. | - Switch to a stronger base like NaH or KH.- Use a more reactive alkyl halide (I > Br > Cl). |
| Formation of an elimination product (alkene) | - Use of a sterically hindered (secondary or tertiary) alkyl halide.[4] | - Redesign the synthesis to use a primary alkyl halide and the alkoxide of the secondary/tertiary alcohol if possible.[9] |
| Degradation of the 1,2,4-oxadiazole ring | - Prolonged reaction at high temperatures in the presence of a strong base. | - Run the reaction at the lowest effective temperature.- Monitor the reaction progress by TLC to avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: Esterification using EDC/DMAP Coupling
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
-
Dissolution: Dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether derivative.
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Preparation of Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
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Addition of Alcohol: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
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Stirring: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
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Addition of Alkyl Halide: Add the primary alkyl halide (1.1 eq.) to the reaction mixture.
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Heating: Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Troubleshooting logic for Williamson ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. dea.gov [dea.gov]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for 1,2,4-oxadiazole ring formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2,4-oxadiazoles and what is the general mechanism?
The most widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent, such as a carboxylic acid or its derivative.[1][2] The reaction proceeds through a two-stage mechanism:
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O-acylation: The amidoxime is first O-acylated by the carboxylic acid derivative to form an O-acyl amidoxime intermediate. This step is analogous to amide bond formation.[1][3]
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Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole aromatic ring.[1][2] This step is often the most challenging part of the synthesis.[4]
Caption: General mechanism for 1,2,4-oxadiazole formation.
Q2: Why is the 1,2,4-oxadiazole ring system important in drug discovery?
The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry because it serves as a bioisostere for amide and ester functionalities.[2] This allows for the modification of a drug candidate's physicochemical properties, such as metabolic stability and hydrogen bonding capacity, while potentially retaining or improving its biological activity.[5] As a result, this scaffold is found in a wide array of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][6]
Q3: Can I use microwave irradiation to accelerate the synthesis?
Yes, microwave-assisted methods have been successfully used to improve the synthesis of 1,2,4-oxadiazoles.[7] Microwave heating can significantly reduce reaction times, particularly for the challenging cyclodehydration step, making it a highly effective technique for library synthesis in drug discovery.[1][7]
Q4: What are the main advantages of a one-pot synthesis protocol?
One-pot protocols, where the initial acylation and subsequent cyclization occur in the same reaction vessel without isolating the intermediate, are highly desirable.[3] Their main advantages include:
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Increased Efficiency: Reduces the number of workup and purification steps.
-
Time and Resource Savings: Saves time and reduces solvent consumption.
-
Higher Overall Yields: Avoids material loss that occurs during the isolation and purification of intermediates.
Room-temperature, one-pot methods using systems like NaOH/DMSO have proven to be highly efficient for this purpose.[3]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
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Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining.[4]
-
Probable Cause 1: Incomplete Acylation of Amidoxime.
-
Solution: Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA is highly effective.[4] Also, verify the purity and reactivity of your starting materials and ensure anhydrous reaction conditions.
-
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate is often the bottleneck.[4]
-
Solution: For thermally promoted cyclizations, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclizations, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[3][4]
-
-
Probable Cause 3: Incompatible Functional Groups. The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on either starting material can interfere with the reaction.[4]
-
Solution: Protect these functional groups before performing the coupling and cyclization steps.
-
-
Probable Cause 4: Poor Choice of Solvent.
-
Solution: Aprotic solvents like DMF, THF, DCM, and MeCN generally give good results for base-catalyzed cyclizations. Protic solvents such as water or methanol can be unsuitable as they may promote hydrolysis of intermediates.[4]
-
Issue 2: Presence of a Major Side Product
-
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material, or you observe the formation of an unexpected isomer.
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Probable Cause 1: Cleavage of the O-Acyl Amidoxime Intermediate. This is a common side reaction, especially under aqueous/protic conditions or with prolonged heating, leading to the hydrolysis of the intermediate back to the amidoxime.[4][8]
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Solution: Minimize reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure strictly anhydrous conditions.
-
-
Probable Cause 2: Boulton-Katritzky Rearrangement (BKR). 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal or acid/moisture-catalyzed rearrangement to form other heterocyclic isomers.[4][8]
-
Solution: Use neutral, anhydrous conditions for your workup and purification. Store the final compound in a dry environment and avoid excessive heat.
-
Data Presentation: Optimizing Reaction Conditions
The choice of reagents and conditions can significantly impact the success of your synthesis.
Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Yield
| Coupling Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| HATU | DIPEA | DMF | Room Temp | Excellent | [4] |
| PS-Carbodiimide | HOBt | DCM | Microwave | Good-Excellent | [1] |
| None | NaOH | DMSO | Room Temp | Good-Excellent | [3] |
| None | KOH | DMSO | Room Temp | Good | [3] |
| None | TBAF | THF | Room Temp | Good-Excellent | [4] |
| EDC | None | Various | Various | Moderate-Good | [9] |
| DCC | None | Various | Various | Moderate-Good | [9] |
Note: "Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.[4]
Experimental Protocols
Protocol 1: One-Pot Synthesis from Carboxylic Acids at Room Temperature
This protocol is adapted for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles in a superbase medium.[2]
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Reaction Setup: To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
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Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, pour the reaction mixture into cold water. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis from Acyl Chlorides
This protocol details a rapid synthesis utilizing microwave heating.[1][4]
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Amidoxime Acylation: To a sealed microwave vessel under a dry nitrogen atmosphere, add the amidoxime (1.0 eq) and a suitable base (e.g., dry potassium carbonate, 2.2 eq) in an anhydrous solvent like dichloromethane (DCM). Add a solution of the desired acyl chloride (1.0-1.2 eq) in anhydrous DCM dropwise while stirring at room temperature.
-
Monitoring Acylation: Monitor the acylation step by TLC until the starting materials are consumed.
-
Microwave Cyclization: Once acylation is complete, add silica gel (approx. 1g) to the reaction mixture and remove the solvent under reduced pressure. Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiation: Irradiate the mixture at a suitable power and time (e.g., 100-150°C for 10-30 minutes; optimization may be required) to effect cyclodehydration.
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
Side-product identification in [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Formation of the 1,2,4-Oxadiazole Ring
The formation of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile intermediate is a critical step. A common route involves the reaction of 3-cyanobenzonitrile with hydroxylamine to form an amidoxime, followed by reaction with an acetic acid derivative and subsequent cyclodehydration.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 1,2,4-oxadiazole | Cleavage of the O-acylamidoxime intermediate.[1][2] | - Use milder reaction conditions (e.g., lower temperature) for the cyclodehydration step.- Choose a different dehydrating agent.- Minimize reaction time. |
| Incomplete reaction of the amidoxime. | - Ensure stoichiometric amounts of reagents or a slight excess of the acylating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of a major side-product corresponding to the amidoxime starting material | The O-acylamidoxime intermediate has reverted to the amidoxime.[1][2] | - This is often due to the cleavage of the intermediate. Follow the troubleshooting steps for low yield. |
| Formation of an isomeric product | Boulton-Katritzky rearrangement may have occurred.[1] | - Alter the reaction solvent or temperature, as these can influence rearrangement pathways.- Characterize the side-product thoroughly using NMR and Mass Spectrometry to confirm its structure. |
Stage 2: Reduction of the Nitrile to Benzyl Alcohol
The final step is the reduction of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile to the target methanol derivative.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reduction, presence of the corresponding aldehyde | Insufficient reducing agent or reaction time. | - Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride).- Extend the reaction time and monitor by TLC. |
| Low reactivity of the reducing agent. | - Consider a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄), but be mindful of its higher reactivity and stricter handling requirements. | |
| Formation of amine byproducts (primary, secondary, or tertiary) | Over-reduction of the nitrile or intermediate imine.[3] | - Use a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H), which is known to selectively reduce nitriles to aldehydes at low temperatures.[3][4] The aldehyde can then be further reduced to the alcohol in a subsequent step.- Carefully control the stoichiometry of the reducing agent. |
| Low yield of the desired alcohol | Degradation of the starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Maintain the recommended reaction temperature. |
| Difficult purification of the final product | Presence of polar byproducts. | - Utilize column chromatography with a suitable solvent system to separate the desired product from impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective route involves a two-stage synthesis. The first stage is the formation of the 1,2,4-oxadiazole ring, typically by converting 3-cyanobenzonitrile to an amidoxime, followed by acylation and cyclodehydration to yield 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile. The second stage is the reduction of the nitrile group to a primary alcohol.
Q2: I am observing a significant amount of the starting amidoxime in my reaction mixture after the cyclodehydration step. What could be the reason?
This is a common issue and is often due to the cleavage of the O-acylamidoxime intermediate, which reverts to the more stable amidoxime.[1][2] To minimize this, it is advisable to use milder reaction conditions and carefully select the dehydrating agent.
Q3: My nitrile reduction is producing a mixture of the desired alcohol and the corresponding primary amine. How can I improve the selectivity?
The formation of amines is a known side reaction in nitrile reductions.[3] To favor the formation of the alcohol, you can try a two-step reduction. First, use a reagent like DIBAL-H at low temperatures to selectively reduce the nitrile to the aldehyde.[3][4] After isolating the aldehyde, you can then reduce it to the alcohol using a milder reducing agent like sodium borohydride. This approach often provides better control and higher yields of the desired alcohol.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. When working with reducing agents like Lithium Aluminum Hydride, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere, as it reacts violently with water. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile
This protocol is a general guideline and may require optimization.
-
Amidoxime Formation: To a solution of 3-cyanobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate. Stir the mixture at reflux until the reaction is complete (monitored by TLC). After cooling, the product, 3-cyano-N'-hydroxybenzimidamide, can be isolated by filtration.
-
O-Acylation and Cyclodehydration: The amidoxime is dissolved in a suitable solvent like pyridine or DMF. Acetic anhydride is added dropwise at 0°C. The reaction mixture is then heated to induce cyclodehydration. The progress of the reaction should be monitored by TLC. Upon completion, the mixture is poured into water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile to this compound
This protocol outlines a general procedure using sodium borohydride.
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Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
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Add sodium borohydride portion-wise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side-reactions during synthesis.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Enhancing the Metabolic Stability of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of enhancing the metabolic stability of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic "soft spots" on this compound?
A1: The primary metabolic liabilities, or "soft spots," on the parent compound are likely the benzylic alcohol and the methyl group on the oxadiazole ring. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde and then to a carboxylic acid. The methyl group can undergo hydroxylation. Aromatic hydroxylation on the phenyl ring is also a possibility, though typically at a slower rate.
Q2: How can we improve the metabolic stability of our lead compound?
A2: Improving metabolic stability often involves chemical modifications to block or reduce the rate of metabolism at the identified soft spots.[1] Strategies include:
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Replacing the benzylic alcohol: Bioisosteric replacement of the alcohol with a more stable group can prevent oxidation.
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Modifying the methyl group: Replacing the methyl group with a halogen (e.g., -Cl, -F) or a trifluoromethyl group (-CF3) can block oxidation at that position.
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Introducing electron-withdrawing groups: Adding electron-withdrawing groups to the phenyl ring can decrease the electron density of the ring and reduce its susceptibility to oxidative metabolism.[2]
Q3: Our compound shows high clearance in human liver microsomes but is stable in rat liver microsomes. What could be the reason?
A3: This discrepancy is likely due to species differences in the expression and activity of cytochrome P450 (CYP) enzymes. The specific CYP isozyme responsible for metabolizing your compound may be more active or abundant in human liver microsomes compared to rat liver microsomes. It is crucial to perform metabolic stability assays in microsomes from multiple species to identify a suitable species for preclinical toxicology and pharmacokinetic studies.[2]
Q4: We have improved the in vitro metabolic stability, but the in vivo oral bioavailability is still low. What could be the issue?
A4: Low oral bioavailability despite good in vitro metabolic stability can be due to several factors other than hepatic metabolism, including:
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Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.
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Low intestinal permeability: The compound may not efficiently cross the intestinal wall.
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Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen.
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First-pass metabolism in the gut wall: The intestines also contain metabolic enzymes that can metabolize the compound before it reaches the liver.
Troubleshooting Guides
Problem 1: High variability in metabolic stability assay results.
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Possible Cause: Inconsistent experimental conditions, such as variations in microsome or hepatocyte concentrations, incubation times, or solvent concentrations.
-
Troubleshooting Steps:
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Ensure precise and consistent pipetting of all reagents.
-
Thoroughly mix the microsomal or hepatocyte suspension before aliquoting.
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Maintain a consistent final concentration of the organic solvent (e.g., DMSO) in all wells, typically ≤ 0.5%.
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Include positive and negative controls in every assay to monitor the metabolic activity of the liver fractions and non-enzymatic degradation, respectively.
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Problem 2: The compound appears to be unstable in the absence of NADPH.
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Possible Cause: The compound may be chemically unstable in the assay buffer or may be metabolized by NADPH-independent enzymes present in the liver fractions, such as esterases or UDP-glucuronosyltransferases (UGTs).
-
Troubleshooting Steps:
-
Run a control incubation with heat-inactivated microsomes or hepatocytes to assess chemical stability.
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If chemical instability is ruled out, consider the possibility of metabolism by non-CYP enzymes. Further experiments with specific inhibitors can help identify the responsible enzyme class.
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Problem 3: Difficulty in identifying metabolites by LC-MS/MS.
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Possible Cause: Metabolites may be formed at very low concentrations, or they may have poor ionization efficiency in the mass spectrometer.
-
Troubleshooting Steps:
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Increase the initial concentration of the parent compound in the incubation, if solubility permits.
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Concentrate the samples before LC-MS/MS analysis.
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Analyze samples in both positive and negative ionization modes.
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Use a more sensitive mass spectrometer or optimize the instrument parameters for the expected metabolites.
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Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound and its Derivatives in Human Liver Microsomes
| Compound ID | R1 (Benzylic Position) | R2 (Oxadiazole Position) | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent | -CH2OH | -CH3 | 15 | 46.2 |
| Analog 1 | -CHF2 | -CH3 | 45 | 15.4 |
| Analog 2 | -CH2OH | -CF3 | 35 | 19.8 |
| Analog 3 | -CHF2 | -CF3 | > 60 | < 11.6 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Compound ID | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) |
| Parent | < 5 | 85 |
| Analog 1 | 25 | 40 |
| Analog 2 | 18 | 55 |
| Analog 3 | 65 | 15 |
Experimental Protocols
Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
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Incubation:
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In a 96-well plate, add buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
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Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
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Sampling and Reaction Termination:
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At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
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Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
-
Hepatocyte Stability Assay
-
Preparation of Reagents:
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Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw cryopreserved human hepatocytes and resuspend them in incubation medium.
-
-
Incubation:
-
In a collagen-coated 96-well plate, add the hepatocyte suspension (final concentration 0.5 x 10^6 cells/mL) and the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), add a cold stop solution to the wells.
-
-
Sample Processing and Analysis:
-
Process the samples (e.g., protein precipitation or liquid-liquid extraction) and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) as described for the microsomal stability assay.
-
Visualizations
Caption: Workflow for Liver Microsomal Stability Assay.
Caption: Potential Metabolic Pathways.
References
Technical Support Center: Purification of Polar Phenyl-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar phenyl-oxadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Recrystallization Issues
Q1: My polar phenyl-oxadiazole compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue with polar compounds, especially when the compound's melting point is lower than the boiling point of the solvent. Here are several strategies to address this:
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Lower the Crystallization Temperature: If the melting point of your compound is below the boiling point of the solvent, it may melt in the hot solution. Ensure there is a sufficient temperature difference.[1]
-
Use a Lower-Boiling Point Solvent System: This can help prevent the compound from melting during dissolution.
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Gradual Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can sometimes promote oiling.
-
Solvent Adjustment:
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Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Alternatively, dissolve the oil in a minimal amount of a good solvent and then add a poor solvent to induce crystallization.
-
-
Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth.
Q2: No crystals are forming even after my solution has cooled. How can I induce crystallization?
A2: A lack of crystal formation is often due to the solution not being sufficiently supersaturated or the compound being highly soluble in the chosen solvent.
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath or even a dry ice/acetone bath for low-boiling solvents.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. This can create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution.
-
Q3: The recrystallized product is still impure. What can I do to improve purity?
A3: Impurities can be carried over if they have similar solubility profiles to your target compound or if they become trapped in the crystal lattice.
-
Perform a Second Recrystallization: This can significantly enhance purity.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.[2]
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Optimize Solvent Choice: Ensure the chosen solvent effectively solubilizes the impurities at all temperatures while having the desired low solubility for your product when cold. Experiment with different single solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[2]
Column Chromatography Issues
Q4: My polar phenyl-oxadiazole compound is streaking or tailing on the silica gel column. How can I improve the separation?
A4: Streaking and tailing are common problems with polar and basic compounds like nitrogen-containing heterocycles on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide (in methanol) to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica gel, leading to better peak shapes.[3]
-
For Acidic Compounds: Add a small amount of a volatile acid like acetic acid or formic acid (0.1–2.0%) to the mobile phase.[3]
-
-
Reduce Sample Loading: Overloading the column can lead to band broadening and tailing.
-
Change the Stationary Phase:
-
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.
-
Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., with a C18 column) may provide better results.[3]
-
Q5: My polar compound is not retained on a C18 reversed-phase column and elutes in the void volume. What are my options?
A5: This indicates that your compound is too polar for standard reversed-phase conditions.
-
Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases. However, many traditional C18 columns can undergo "phase collapse" under these conditions, leading to poor and irreproducible retention.[4] Phenyl-based columns are often more resistant to this issue.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds. It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase of water and an organic solvent like acetonitrile. In this mode, water acts as the strong solvent.
Q6: I am having trouble separating my phenyl-oxadiazole from a closely related impurity with a similar Rf value. How can I improve the resolution?
A6: Separating compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic (constant solvent composition) system, switch to a shallow gradient elution. This can help to better resolve closely eluting compounds.
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Solvent System Modification: Experiment with different solvent systems. For normal-phase chromatography, common systems include ethyl acetate/hexane and dichloromethane/methanol. Small changes in the solvent ratios can have a significant impact on selectivity.
-
-
Change the Stationary Phase: A different stationary phase can offer different selectivity. If you are using silica, consider alumina or a bonded phase. In HPLC, switching from a C18 to a phenyl-hexyl column can alter the separation mechanism due to π-π interactions.
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Increase Column Length or Decrease Particle Size (HPLC): Both of these will increase the column's efficiency and resolving power.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Phenyl-Oxadiazole Compounds
| Purification Technique | Typical Yield | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Moderate to High | Good to Excellent | Scalable, cost-effective, can yield very pure material. | Can have lower recovery, finding a suitable solvent can be time-consuming. | Crystalline solids with good thermal stability. |
| Normal-Phase Flash Chromatography (Silica Gel) | Good | Good | Fast, widely applicable, good for moderately polar compounds. | Can cause degradation of acid/base sensitive compounds, may show poor peak shape for very polar or basic compounds. | Initial purification of reaction mixtures, separation of isomers. |
| Reversed-Phase Chromatography (C18) | Good to High | Good to Excellent | Excellent for polar compounds, highly reproducible. | Can be more expensive, removal of water from fractions can be energy-intensive. | Final purification of polar compounds, especially for analytical and biological testing. |
| Preparative HPLC | Moderate | Excellent | High resolution and purity. | Lower sample capacity, more expensive equipment and solvents. | Final purification of small quantities of high-purity material. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar 2,5-Disubstituted-1,3,4-Oxadiazole
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot and crystallizes upon cooling, it is a suitable solvent. Common solvents for polar oxadiazoles include ethanol, methanol, or a mixture of ethanol and acetone.[6]
-
Dissolution: Place the crude phenyl-oxadiazole compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Protocol 2: General Procedure for Normal-Phase Flash Chromatography of a Polar Phenyl-Oxadiazole
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TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For polar phenyl-oxadiazoles, a starting point could be a mixture of ethyl acetate and hexane, or dichloromethane and methanol.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with poor solubility in the mobile phase, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
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Elution: Begin eluting with the mobile phase determined from your TLC analysis. If separating a complex mixture, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often more effective.
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified phenyl-oxadiazole.
Mandatory Visualization
Caption: General purification workflow for polar phenyl-oxadiazole compounds.
Caption: Troubleshooting logic for column chromatography of polar compounds.
References
Protocol for scaling up the synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges that may be encountered during the synthesis of this compound, with a focus on the key steps of amidoxime formation, acylation, cyclodehydration, and reduction.
Issue 1: Low Yield in 1,2,4-Oxadiazole Formation
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Question: My reaction yield for the 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?
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Answer: Low yields in 1,2,4-oxadiazole synthesis can arise from several factors, primarily related to inefficient acylation of the amidoxime or incomplete cyclodehydration.[1]
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Poor Acylation of the Amidoxime: The initial reaction between the 3-(hydroxymethyl)benzamidoxime and acetic anhydride is crucial.
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Troubleshooting:
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Starting Material Purity: Ensure the purity of your amidoxime and acetic anhydride, as impurities can interfere with the reaction.[1]
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Reaction Conditions: Optimize the reaction temperature and time. While the reaction can often be performed at room temperature, gentle heating might be necessary for less reactive substrates.[1]
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-
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Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1]
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Troubleshooting:
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Thermal Conditions: Heating is typically required for this step.[1] Optimize the temperature to strike a balance between the reaction rate and the formation of potential side products. Microwave irradiation can significantly shorten reaction times and improve yields.[1]
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Base Catalysis: The use of a suitable base is often critical for efficient cyclization.[1] Inorganic bases like potassium carbonate or sodium hydroxide in a solvent such as DMSO have proven effective.[1]
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-
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Issue 2: Presence of Multiple Byproducts
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Question: I am observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts and how can I minimize them?
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Answer: The most common byproduct in 1,2,4-oxadiazole synthesis from O-acylamidoxime intermediates is the cleavage of the O-acylamidoxime, leading to the formation of the corresponding amidoxime and a nitrile.[2]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Add the acylating agent slowly to the amidoxime solution to avoid side reactions.[3]
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Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the O-acylated intermediate.[3]
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Mild Reaction Conditions: Use milder bases or shorter reaction times for the cyclization step to prevent ring-opening of the desired product.[3]
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-
Issue 3: Difficulty in Product Isolation and Purification
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Question: I am having trouble isolating a pure product. It is either an oil that is difficult to crystallize or co-elutes with impurities during column chromatography.
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Answer:
-
Troubleshooting Oily Products:
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Recrystallization: Attempt recrystallization from various solvent systems. A combination of a good solvent and a poor solvent can often induce crystallization.
-
Solvent Precipitation: If the product is highly soluble in the reaction solvent, try precipitating it by adding a non-polar solvent after the reaction is complete.[3]
-
-
Troubleshooting Column Chromatography:
-
Optimize Mobile Phase: Optimize the mobile phase for column chromatography using TLC. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired product is often ideal.
-
Alternative Stationary Phase: If co-elution persists, consider using a different stationary phase for chromatography.
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Irreversible Adsorption: The compound might be strongly adsorbing to the silica gel. Pre-treating the silica gel with a small amount of a polar solvent or a base like triethylamine can sometimes help.[4]
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Experimental Protocols
Protocol 1: Synthesis of 3-(Hydroxymethyl)benzamidoxime
This protocol describes the formation of the key amidoxime intermediate from 3-(hydroxymethyl)benzonitrile.
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To a solution of 3-(hydroxymethyl)benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(hydroxymethyl)benzamidoxime, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the one-pot acylation and cyclodehydration to form the desired 1,2,4-oxadiazole.
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Dissolve 3-(hydroxymethyl)benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or a mixture of DMSO and a base like potassium carbonate.[1][5]
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Cool the solution to 0 °C and slowly add acetic anhydride (1.1 eq).
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Allow the reaction mixture to warm to room temperature and then heat to 80-120 °C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[1] Microwave irradiation can also be an effective heating method.[1]
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Cool the reaction mixture to room temperature and pour it into ice water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Acylation | Verify purity of starting materials; Optimize reaction time and temperature. | Improved conversion to the O-acylamidoxime intermediate. |
| Ineffective Cyclization | Screen different bases (e.g., K₂CO₃, NaOH, DBU); Optimize heating method (conventional vs. microwave). | Increased yield of the final 1,2,4-oxadiazole product. |
| Degradation of Materials | Perform the reaction under an inert atmosphere; Use anhydrous solvents. | Minimized side product formation and increased product stability. |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing the synthesis of the target compound.
References
Minimizing degradation of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, two primary degradation pathways are of concern:
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pH-dependent hydrolysis of the 1,2,4-oxadiazole ring: Studies on similar 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to opening under both acidic (pH < 3) and basic (pH > 5) conditions. This typically leads to the formation of an aryl nitrile derivative.[1][2][3] The optimal pH for the stability of a similar 1,2,4-oxadiazole derivative was found to be in the range of 3-5.[1][2][3]
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Oxidation of the benzylic alcohol group: The methanol group attached to the phenyl ring is a benzylic alcohol. Benzylic alcohols are known to be susceptible to oxidation, which can convert the alcohol first to an aldehyde and then potentially to a carboxylic acid.[4] This oxidation can be initiated by exposure to atmospheric oxygen, light, and certain chemical contaminants.
Q2: What are the visible signs of degradation?
A2: Visual signs of degradation can include a change in the physical appearance of the compound, such as a change in color (e.g., from white to yellow or brown) or the formation of visible impurities. However, significant degradation can occur without any obvious visual cues. Therefore, analytical methods are essential for confirming the purity and stability of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the following storage conditions are recommended:
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Temperature: Store at low temperatures, preferably at 2-8°C. For long-term storage, -20°C is advisable.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and prevent oxidation of the methanol group.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Moisture: Store in a desiccated environment to prevent moisture-related degradation.
Q4: How can I assess the purity of my sample of this compound?
A4: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC). This technique can separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guides
Problem: I observe a new peak in my HPLC chromatogram after storing my compound for a few weeks.
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Possible Cause 1: Oxidation of the methanol group.
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Troubleshooting Step: The new peak may correspond to the aldehyde or carboxylic acid derivative. To confirm, you can compare the retention time with commercially available standards of the potential degradation products, if available. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the new peak and infer its structure.
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Solution: Ensure the compound is stored under an inert atmosphere and protected from light. If you need to handle the compound in solution, use de-gassed solvents.
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-
Possible Cause 2: Hydrolysis of the oxadiazole ring.
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Troubleshooting Step: If the compound was stored in a non-pH-controlled solution or exposed to acidic or basic conditions, ring opening may have occurred. The resulting aryl nitrile will have a different retention time. LC-MS can help identify the mass of this degradation product.
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Solution: For solutions, use a buffer system to maintain the pH between 3 and 5. For solid-state storage, ensure the compound is protected from acidic or basic vapors.
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Problem: The biological activity of my compound seems to have decreased over time.
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Possible Cause: Degradation of the parent compound.
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Troubleshooting Step: A decrease in biological activity is a strong indicator of degradation. Perform an HPLC analysis to check the purity of your sample. A decrease in the area of the main peak and the appearance of new peaks will confirm degradation.
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Solution: Re-purify the compound if necessary. For future use, strictly adhere to the recommended storage conditions. Prepare fresh solutions for your experiments whenever possible.
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Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions, based on data from similar compounds.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (pH < 3) | High | Aryl nitrile from oxadiazole ring opening |
| Neutral (pH 6-8) | Low to Moderate | Slow oxidation of the methanol group |
| Basic (pH > 5) | High | Aryl nitrile from oxadiazole ring opening |
| Oxidative (e.g., H₂O₂) | High | Aldehyde and carboxylic acid from methanol oxidation |
| Thermal (Elevated Temp.) | Moderate | Increased rate of both hydrolysis and oxidation |
| Photolytic (UV/Vis Light) | Moderate | Potential for photo-oxidation of the methanol group |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
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25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its stability profile.
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Acidic Degradation: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Basic Degradation: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 60°C for 7 days.
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Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the RP-HPLC method described above to determine the percentage of degradation and identify the degradation products.
Visualizations
References
Validation & Comparative
Comparative Guide to the Biological Activity of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol and Related 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol, focusing on its putative role as an anticancer agent. Due to the limited publicly available biological data for this specific molecule, this guide draws comparisons with structurally related 3,5-disubstituted 1,2,4-oxadiazole derivatives for which experimental data has been published. The information presented herein is intended to serve as a resource for researchers interested in the therapeutic potential of this class of compounds.
Introduction to 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The structural rigidity and metabolic stability of the 1,2,4-oxadiazole core make it an attractive scaffold for the design of novel therapeutic agents.
Hypothetical Biological Activity Profile of this compound
Comparative Analysis of Anticancer Activity
To provide a framework for evaluating the potential of this compound, this section summarizes the in vitro anticancer activity of structurally related 1,2,4-oxadiazole derivatives. The data is presented in tabular format for ease of comparison.
Table 1: In Vitro Anticancer Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound |
| This compound | Various Cancer Cell Lines | Data Not Available | - |
| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivative | T98G (Glioblastoma) | 39.2 | - |
| U87 (Glioblastoma) | 60.3 | - | |
| LN229 (Glioblastoma) | 80.4 | - | |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (IC50 = 3.2 µM) |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (IC50 = 0.23 µM) |
| 3,5-disubstituted-1,2,4-oxadiazole (Compound 3p) | Prostate Cancer Cells | 0.01 | - |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section details the methodologies for key experiments relevant to the validation of the biological activity of 1,2,4-oxadiazole derivatives, with a focus on anticancer activity.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A prevalent method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an arylamidoxime with a carboxylic acid or its derivative.[1]
General Synthetic Protocol:
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Amidoxime Formation: An aromatic nitrile is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often in the presence of a base like sodium carbonate, to yield the corresponding arylamidoxime.
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O-Acylation: The arylamidoxime is then acylated with an appropriate carboxylic acid or acyl chloride.
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Cyclization: The resulting O-acyl amidoxime undergoes cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole ring. This step can be facilitated by heating or by using a dehydrating agent.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment: The test compounds, including this compound and its alternatives, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for each compound is determined.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Potential Mechanism of Action: Signaling Pathway Involvement
Several 1,2,4-oxadiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the EGFR/PI3K/Akt/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and apoptosis.[1][2] Inhibition of components within this pathway can lead to the suppression of tumor growth.
EGFR/PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on analogous 1,2,4-oxadiazole derivatives strongly suggests its potential as an anticancer agent. The comparative data and detailed experimental protocols provided in this guide offer a valuable starting point for researchers wishing to validate the biological activity of this compound and explore its therapeutic potential. Further in vitro and in vivo studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive biological profile for this compound.
References
Comparative Efficacy Analysis of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol with Known CNS Agents: A Review of Available Data
A thorough review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the central nervous system (CNS) efficacy of the compound [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. At present, there is no published experimental data to support its activity as a CNS agent, precluding a direct comparative analysis with established therapeutics.
While the 1,2,4-oxadiazole chemical scaffold is present in various biologically active molecules, and some derivatives have been explored for neurological applications, this general information does not provide specific evidence for the efficacy of this compound. The biological activity of a compound is highly dependent on its specific chemical structure, and direct extrapolation from related but distinct molecules is not scientifically valid.
Our extensive search for primary research articles, clinical trial data, and patent applications detailing the CNS effects of this compound did not yield any specific results. Consequently, crucial data points required for a comparative guide, such as mechanism of action, receptor binding affinities, in vivo efficacy in animal models, and pharmacokinetic profiles, are not available.
The Oxadiazole Moiety in CNS Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has been incorporated into a variety of compounds investigated for CNS activity. For instance, certain 1,2,4-oxadiazole derivatives have been studied as:
-
Monoamine Oxidase (MAO) Inhibitors: MAO enzymes are involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.
-
Glutamate Receptor Modulators: Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are targets for treating a range of neurological and psychiatric disorders.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: nAChRs are implicated in cognitive function, and compounds targeting these receptors are of interest for conditions like Alzheimer's disease and schizophrenia.
It is important to reiterate that these are general properties of certain classes of 1,2,4-oxadiazole-containing compounds and do not directly apply to this compound without specific experimental validation.
Data Unavailability and Future Directions
The absence of published data prevents the creation of the requested comparison tables, experimental protocols, and signaling pathway diagrams. To enable a comparative efficacy analysis, foundational research on this compound is required. This would involve:
-
In Vitro Screening: Assessing the binding affinity of the compound against a panel of CNS-related receptors, ion channels, and enzymes.
-
Cell-Based Assays: Evaluating the functional activity of the compound in cellular models to determine if it acts as an agonist, antagonist, or modulator of specific signaling pathways.
-
In Vivo Studies: Investigating the behavioral and physiological effects of the compound in animal models of CNS disorders.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.
Until such data becomes publicly available, a meaningful and objective comparison of the efficacy of this compound with known CNS agents cannot be conducted. The scientific community awaits primary research to elucidate the potential therapeutic value of this specific chemical entity.
Comparative Guide to the Structure-Activity Relationship of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol Analogs as S1P₁ Receptor Agonists
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists centered around the [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document synthesizes key findings from seminal studies, offers a comparative perspective against alternative chemotypes, and details the essential experimental protocols for compound evaluation.
Introduction: The Therapeutic Promise of S1P₁ Agonism
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a wide array of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[1] Of these, the S1P₁ receptor has garnered significant therapeutic interest. Its activation on lymphocytes is a key regulator of immune cell trafficking, preventing their egress from secondary lymphoid organs.[2] This mechanism of action forms the basis of highly effective immunosuppressive therapies for autoimmune diseases like multiple sclerosis.[3][4]
The pioneering drug in this class, FTY720 (Fingolimod), is a prodrug that is phosphorylated in vivo to become a potent, non-selective S1P receptor agonist.[1] While effective, its engagement of other S1P subtypes, particularly S1P₃, has been associated with adverse effects such as transient bradycardia.[1][5] This has propelled the development of second-generation, direct-acting S1P₁-selective agonists to achieve a more favorable safety profile. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in this pursuit, offering a robust framework for potent and highly selective S1P₁ agonists.[1][5][6] This guide focuses on analogs of this compound, a key exemplar of this chemical series.
Core Scaffold and Structure-Activity Relationship (SAR) Analysis
The general structure of the 3,5-disubstituted 1,2,4-oxadiazole series of S1P₁ agonists can be divided into three key regions: the polar headgroup, the central heterocyclic core, and the hydrophobic tail. The SAR exploration across these regions has been pivotal in optimizing potency and selectivity.[3]
Caption: Key regions for SAR modification on the 1,2,4-oxadiazole scaffold.
The Hydrophobic Tail: Driving Potency and Selectivity
Systematic modifications of the phenyl ring at the 5-position of the oxadiazole have revealed critical determinants for high-affinity binding.
-
Substitution Pattern: Early studies identified that a 3,4-disubstitution pattern on the terminal phenyl ring was highly favorable. For instance, analogs with 3-chloro-4-isopropoxy or 3,4-dichloro substitutions demonstrated nanomolar to sub-nanomolar potency for S1P₁.
-
Nature of Substituents: The incorporation of a lipophilic group, such as an isopropoxy or cyclohexyloxy group, at the 4-position of the phenyl ring, often coupled with a halogen at the 3-position, was found to significantly enhance potency. This suggests the presence of a deep hydrophobic pocket in the S1P₁ binding site.
-
Biphenyl Moieties: Further optimization led to the exploration of biphenyl moieties as the hydrophobic tail.[3] Analogs incorporating a 2-methyl-2'-(trifluoromethyl)biphenyl group, for example, displayed exceptional potency and selectivity, highlighting the receptor's tolerance for extended, rigid hydrophobic structures.[3]
The Polar Headgroup: Mimicking the Endogenous Ligand
The S1P₁ receptor's natural ligand, sphingosine-1-phosphate, features a polar headgroup containing a phosphate and a hydroxyl group. The development of synthetic agonists has focused on mimicking this critical interaction.
-
Hydroxyl and Carboxylic Acid Groups: The (phenyl)methanol moiety in the core topic provides a crucial hydroxyl group. Many potent agonists in this class feature either a primary alcohol or a carboxylic acid. These groups are thought to form key hydrogen bond interactions with polar residues in the S1P₁ binding pocket, anchoring the ligand.
-
Positional Importance: The meta position of the methanol group on the central phenyl ring is often optimal. Moving this group to the ortho or para position can lead to a significant loss of activity.
The Central Phenyl-Oxadiazole Core
The 3-phenyl-1,2,4-oxadiazole unit serves as a rigid and metabolically stable linker, correctly positioning the polar headgroup and the hydrophobic tail for optimal receptor engagement. The 5-methyl group on the oxadiazole, as specified in the topic, is a common feature, though variations are tolerated. The primary role of this central unit is to provide the correct spatial arrangement of the key pharmacophoric elements.
Comparative Analysis with Alternative Scaffolds
While the 1,2,4-oxadiazole scaffold is highly effective, other heterocyclic and acyclic structures have also yielded potent and selective S1P₁ agonists.
| Scaffold Class | Representative Example Structure | Key Advantages | Key Disadvantages | Potency (S1P₁ EC₅₀) | Reference(s) |
| 1,2,4-Oxadiazole | [3-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl]methanol | High potency, excellent selectivity, good metabolic stability | Potential for off-target activity depending on substitution | Sub-nanomolar to low nM | [6],[5],[1] |
| Isoxazole | Isoxazole 6d | High potency, demonstrated in vivo efficacy in arthritis models | SAR can be steep | Low nM | [2] |
| Ethanolamine | Compound 19a | Structurally simpler, potent lymphopenia in vivo | May have different PK/PD profiles | Low nM | [7] |
| Azacyclic | 1-benzyl-3-carboxyazetidine derivatives | High selectivity over S1P₃ | Can have complex synthesis | Low nM | [5] |
This comparison highlights that while different scaffolds can achieve high potency, the 1,2,4-oxadiazole series consistently demonstrates a favorable balance of potency, high selectivity against S1P₃, and good pharmacokinetic properties.[6][8]
Experimental Protocols for Compound Evaluation
The characterization of novel S1P₁ receptor agonists requires a tiered approach, moving from initial binding affinity to functional activity and finally to in vivo pharmacodynamic effects.
Caption: Standard experimental workflow for evaluating S1P₁ receptor agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific S1P receptor subtype.[9][10]
-
Objective: To quantify the affinity of a test compound for the S1P₁ receptor.
-
Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³²P]S1P or [³H]-ozanimod) for binding to cell membranes expressing the target receptor.[9][11]
-
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing human S1P₁.[9]
-
Radioligand: [³²P]S1P at a concentration near its Kₔ.[10]
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.5.[9]
-
Test compounds serially diluted in assay buffer.
-
Glass fiber filter plates (GF/B).[10]
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of serially diluted test compound.
-
Add 50 µL of diluted cell membranes (typically 1-5 µg of protein).[10]
-
Pre-incubate for 30 minutes at room temperature.[10]
-
Add 50 µL of radioligand to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature.[9]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Dry the filters, add scintillation fluid, and quantify radioactivity.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[9]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures a compound's ability to activate the Gᵢ-coupled S1P₁ receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).[12][13]
-
Objective: To determine the functional potency and efficacy of a test compound as a receptor agonist.
-
Principle: Agonist binding to a Gᵢ-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.[13][14]
-
Materials:
-
Cell membranes expressing human S1P₁.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[11]
-
Test compounds serially diluted.
-
-
Procedure:
-
In a 96-well plate, add serially diluted test compound, cell membranes (5-10 µg), and GDP (e.g., 10-30 µM).[15]
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).[15]
-
Incubate for 30-60 minutes at 30°C with gentle shaking.[15]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal efficacy relative to a standard full agonist).
-
Protocol 3: In Vivo Lymphocyte Sequestration Assay
This pharmacodynamic assay assesses the primary biological effect of S1P₁ agonism in vivo – the reduction of circulating lymphocytes.[7]
-
Objective: To measure the in vivo efficacy and duration of action of a test compound.
-
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
EDTA-coated microtubes for blood collection.
-
Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies.[9]
-
-
Procedure:
-
Acclimatize animals and obtain baseline (t=0) blood samples for lymphocyte counts.
-
Administer the test compound or vehicle to the animals.
-
Collect blood samples at various time points post-dose (e.g., 4, 8, 24, 48 hours).
-
Analyze whole blood using an automated hematology analyzer to determine total lymphocyte counts.[9]
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Plot the mean percentage lymphocyte reduction versus time for each treatment group to determine the magnitude and duration of the lymphopenic effect.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly successful class of S1P₁ receptor agonists.[5][6] The extensive SAR studies have clearly defined the key structural features required for high potency and, crucially, for selectivity against the S1P₃ receptor subtype, thereby promising a wider therapeutic window compared to non-selective agents.[1][5] The combination of a polar headgroup capable of hydrogen bonding, a rigid phenyl-oxadiazole linker, and an optimized hydrophobic tail has proven to be a winning strategy.
Future research will likely focus on fine-tuning pharmacokinetic properties to optimize dosing regimens and further exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment) to potentially separate therapeutic effects from unwanted mechanisms.[16] The robust and well-understood SAR of the 1,2,4-oxadiazole series provides an excellent foundation for the design of next-generation S1P₁ modulators with enhanced therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A G protein-biased S1P1 agonist, SAR247799, protects endothelial cells without affecting lymphocyte numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the plethora of heterocyclic scaffolds, oxadiazoles have emerged as versatile bioisosteric replacements for esters and amides, prized for their ability to enhance metabolic stability and fine-tune physicochemical properties. However, not all oxadiazole isomers are created equal. This guide provides a comprehensive, data-driven comparison of two of the most prominent isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, to empower researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of nitrogen atoms within the oxadiazole ring profoundly impacts the physicochemical properties of the resulting molecules. A systematic analysis of matched molecular pairs consistently reveals that the 1,3,4-oxadiazole isomer generally exhibits a more favorable profile for drug development.
A key differentiator is lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that 1,3,4-oxadiazoles are typically less lipophilic than their 1,2,4-counterparts. This difference can be attributed to the distinct electronic distribution within the two rings, with the 1,3,4-isomer possessing a larger dipole moment, leading to enhanced polarity.
Table 1: Comparative Physicochemical Properties of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs
| Property | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative | General Trend |
| LogD at pH 7.4 | Higher | Lower | 1,3,4-isomers are less lipophilic |
| Aqueous Solubility (µM) | Lower | Higher | 1,3,4-isomers tend to be more soluble |
| Calculated pKa | Generally lower | Generally higher | Influences ionization state at physiological pH |
Note: The specific values in this table are illustrative and can vary significantly based on the substituents attached to the oxadiazole core. The general trends, however, are well-documented in the literature.
Metabolic Stability and Safety Profile: The 1,3,4-Oxadiazole Advantage
The quest for metabolically robust drug candidates often leads chemists to the 1,3,4-oxadiazole scaffold. In vitro studies using human liver microsomes (HLM) have demonstrated that 1,3,4-oxadiazole derivatives often exhibit greater stability compared to their 1,2,4-isomers. This increased resistance to metabolic degradation can translate to improved pharmacokinetic profiles in vivo, including longer half-lives and enhanced bioavailability.
Furthermore, off-target effects, such as inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, are a major concern in drug development due to the risk of cardiac arrhythmias. Comparative studies have indicated that 1,3,4-oxadiazoles tend to have a lower propensity for hERG inhibition than the corresponding 1,2,4-isomers, suggesting a potentially better cardiovascular safety profile.
Table 2: In Vitro ADME and Safety Profile Comparison
| Parameter | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative | General Trend |
| Human Liver Microsomal Stability (% remaining after 60 min) | Lower | Higher | 1,3,4-isomers are often more metabolically stable |
| hERG Inhibition (IC50, µM) | Lower (more potent inhibition) | Higher (less potent inhibition) | 1,3,4-isomers generally show weaker hERG inhibition |
Biological Activity: A Context-Dependent Choice
While the 1,3,4-oxadiazole isomer often shines in terms of physicochemical and pharmacokinetic properties, the impact on biological activity is highly dependent on the specific target and the required pharmacophore. The different spatial arrangement of nitrogen atoms and the resulting electronic properties of the two isomers can lead to distinct interactions with the target protein.
For instance, in the development of cannabinoid receptor 2 (CB2) ligands, a bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a significant decrease in receptor affinity, with a 10- to 50-fold reduction observed for the 1,3,4-oxadiazole derivatives. This highlights that while the 1,3,4-isomer might offer a better ADME profile, the 1,2,4-isomer may be crucial for maintaining the necessary binding interactions for therapeutic efficacy in certain cases. Therefore, the choice of the oxadiazole isomer must be carefully considered and empirically tested for each drug discovery project.
Synthetic Accessibility: Navigating the Routes to Isomeric Purity
Both 1,2,4- and 1,3,4-oxadiazole rings can be synthesized through various established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
The synthesis of 1,2,4-oxadiazoles commonly proceeds through the reaction of an amidoxime with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent.
In contrast, the synthesis of 1,3,4-oxadiazoles frequently involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. Numerous one-pot procedures have also been developed for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and hydrazides.[1]
While both isomers are readily accessible, the synthesis of unsymmetrically substituted 1,2,4-oxadiazoles can sometimes be more challenging due to potential regioselectivity issues that are not present in the synthesis of symmetrically substituted 1,3,4-oxadiazoles.
Mandatory Visualizations
Caption: General structures of 1,2,4- and 1,3,4-oxadiazole rings.
Caption: Simplified CB2 receptor signaling pathway.
References
A Comparative Guide to Analytical Methods for the Quantification of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific cross-validation studies have been published for the analytical quantification of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. This guide provides a comparative overview of common analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on data from structurally similar oxadiazole derivatives. The information presented herein serves as a foundational reference, and it is imperative that method validation is performed for the specific compound of interest according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparison of Potential Analytical Methods
The quantification of this compound, a crucial step in pharmaceutical development, can be approached using several analytical techniques. The most common and applicable methods for such a compound are HPLC with Ultraviolet (UV) detection and LC-MS/MS. The choice between these methods depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the stage of drug development.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in drug substances and drug products.[6][7] It offers good precision and accuracy for relatively high concentration samples.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[7][8] It is the preferred method for bioanalytical studies where very low concentrations of the analyte need to be measured in complex biological matrices like plasma.[9][10][11]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on studies of analogous oxadiazole compounds.
| Performance Parameter | HPLC-UV (for a 1,3,4-oxadiazole derivative) | LC-MS/MS (for a 1,3,4-oxadiazole derivative in plasma) |
| Linearity Range | 10 - 100 µg/mL | 2 - 2000 ng/mL |
| Accuracy | 96.25% - 99.91% | Within ±15% of nominal concentration |
| Precision (RSD%) | ≤ 5% | ≤ 15% |
| Recovery | 99.25% - 100% | Not explicitly stated, but matrix effects are assessed. |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lower end of the linearity range is 10 µg/mL. | 2 ng/mL |
Data for HPLC-UV is adapted from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[12][13][14] Data for LC-MS/MS is adapted from a study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rat plasma.[15]
Experimental Protocols
Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of oxadiazole derivatives. These should be adapted and optimized for the specific quantification of this compound.
Representative HPLC-UV Method
This protocol is based on the validated method for the quantification of a 1,3,4-oxadiazole derivative.[12][13][14]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile, methanol, and 0.1% orthophosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a related compound had a λmax at 235 nm).
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration within the validated linear range.
Representative LC-MS/MS Method
This protocol is based on a method for the quantification of an oxadiazole derivative in rat plasma.[15]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% aqueous formic acid and methanol.
-
Flow Rate: 600 µL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray ionization (ESI) in positive polarity.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be determined for this compound and an appropriate internal standard.
-
Sample Preparation (from plasma): Protein precipitation is a common technique. An organic solvent (e.g., acetonitrile or methanol) containing an internal standard is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is then injected into the LC-MS/MS system.
Mandatory Visualizations
Caption: General workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of pharmaceutical compounds. For the analysis of this compound in bulk drug substance and pharmaceutical formulations where the concentration is expected to be high, a validated HPLC-UV method is likely to be sufficient, cost-effective, and robust.[6][8] For applications requiring high sensitivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the superior choice due to its lower limits of detection and high selectivity.[8][16] Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements. It is crucial to perform a full validation of the chosen method for the specific compound and matrix of interest.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 16. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol (MOM-24) Against Standard Anti-Inflammatory Drugs: A Comparative Guide
Introduction
In the continuous search for more effective and safer anti-inflammatory therapeutics, novel chemical entities are rigorously evaluated against established drugs. This guide provides a comprehensive benchmark analysis of the investigational compound, [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol (herein referred to as MOM-24), against the standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The following data is illustrative and designed to provide a comparative framework for researchers, scientists, and drug development professionals based on preclinical models.
The anti-inflammatory potential of MOM-24 is hypothesized to stem from its unique chemical structure, featuring a 1,2,4-oxadiazole moiety, which has been explored for its role in modulating inflammatory pathways. This document presents a detailed comparison of its in vitro and in vivo activities, supported by established experimental protocols and visual representations of key biological pathways and workflows.
Comparative Performance Data
The anti-inflammatory efficacy of MOM-24 was assessed using standard preclinical assays and compared with Indomethacin and Celecoxib. The results are summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Primary Target(s) | IC₅₀ (Nitric Oxide Production) | IC₅₀ (COX-2 Inhibition) |
| MOM-24 | Hypothesized: COX-2/iNOS | 8.5 µM | 2.1 µM |
| Indomethacin | COX-1/COX-2 | 15.2 µM | 0.9 µM |
| Celecoxib | COX-2 | 10.8 µM | 0.05 µM |
IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage (mg/kg) | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| MOM-24 | 10 | 3 hours | 45% |
| Indomethacin | 10 | 3 hours | 55% |
| Celecoxib | 10 | 3 hours | 50% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of MOM-24, Indomethacin, or Celecoxib. The cells are pre-incubated for 1 hour.
-
Inflammatory Stimulation: LPS (from E. coli) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system.[1][2] The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is calculated from a standard curve. The IC₅₀ value is determined by plotting the percentage of NO inhibition against the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of test compounds in a widely used in vivo model of inflammation.[3][4]
Methodology:
-
Animal Model: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6). The test compounds (MOM-24, Indomethacin, or Celecoxib) or the vehicle (control) are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.[5][6]
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.[3]
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of the benchmarked drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Cyclooxygenase (COX) Pathway
Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs.[8][9] Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][10]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
Comparative molecular docking studies of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol derivatives
An objective analysis of the binding affinities and interaction patterns of various oxadiazole derivatives against prominent biological targets, supported by experimental data and detailed protocols.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the molecular docking performance of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. While specific data on [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol derivatives is limited in the public domain, this document synthesizes available data on structurally related oxadiazole compounds to illustrate a comparative analysis. The information presented is collated from multiple studies to highlight differential binding efficiencies and potential therapeutic applications.
Oxadiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor), guiding the design and optimization of new drug candidates.[4][5]
Comparative Docking Performance of Oxadiazole Derivatives
The following tables summarize the quantitative data from various molecular docking studies on oxadiazole derivatives against different biological targets. These tables provide a clear comparison of binding energies and, where available, corresponding experimental inhibitory concentrations (IC50).
Table 1: Docking Performance of 1,3,4-Oxadiazole Derivatives Against Acetylcholinesterase (AChE)
| Compound ID | Target | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| 4h | AChE | High | 0.95 ± 0.42 | [4] |
| 4b | AChE | High | - | [4] |
| 4d | AChE | High | - | [4] |
| 4g | AChE | High | - | [4] |
| 4i | AChE | High | - | [4] |
| 4j | AChE | High | - | [4] |
| 4k | AChE | High | - | [4] |
| 4l | AChE | High | - | [4] |
A lower IC50 value indicates greater inhibitory potency. Compound 4h shows notable potency against AChE.[4]
Table 2: Docking and Cytotoxic Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives Against EGFR Tyrosine Kinase
| Compound ID | Target | Binding Energy (kcal/mol) | IC50 (µM) against HeLa Cells | Reference |
| IIe | EGFR (1M17) | -7.89 | 25.1 | [6] |
| IIb | EGFR (1M17) | -7.57 to -7.19 | 19.9 | [6] |
| IIc | EGFR (1M17) | -7.57 to -7.19 | 35 | [6] |
Compound IIe exhibited the highest docking score, and compound IIb showed the most potent cytotoxic activity against HeLa cells.[6]
Table 3: Docking Scores of 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 (CDK-2) Inhibitors
| Compound ID | Target | Binding Score (kcal/mol) | Reference Ligand Score (kcal/mol) | Reference |
| 5a | CDK-2 (2R3J) | -10.654 | -9.919 | [2] |
| 5d | CDK-2 (2R3J) | -10.169 | -9.919 | [2] |
Compounds 5a and 5d demonstrated stronger binding to the CDK-2 active site compared to the reference ligand.[2]
Table 4: MAO-B Inhibition by a 1,2,4-Oxadiazole Derivative
| Compound | Target | IC50 (µM) | Reference |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | [7] |
This compound shows potent and selective inhibition of MAO-B, a key target in the treatment of Parkinson's disease.[7]
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for performing comparative molecular docking studies with oxadiazole derivatives, based on methodologies cited in the referenced literature.[4][5]
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., AChE, EGFR) is retrieved from the Protein Data Bank (PDB).[4]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.[4]
-
Polar hydrogen atoms are added, and Gasteiger charges are computed to simulate physiological conditions.[4]
-
The prepared protein structure is saved in the PDBQT format for use with docking software like AutoDock.[4]
2. Ligand Preparation:
-
The 2D structures of the oxadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[4]
-
Energy minimization of the ligand structures is performed using a suitable force field, such as MMFF94, to obtain stable conformations.[4]
-
Partial charges are calculated, and rotatable bonds are defined to allow for flexibility during docking.[4]
3. Grid Generation:
-
A grid box is defined to encompass the active site of the receptor.[1] The size and center of the grid are determined based on the location of the co-crystallized ligand or from literature data.[1]
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[4]
-
The software explores various conformations and orientations of the ligand within the receptor's active site.[4] A scoring function is used to estimate the binding affinity (in kcal/mol) for each pose.[4] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[4]
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.[4]
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[4][6]
Visualizing Molecular Docking Workflows and Signaling Pathways
To better illustrate the processes involved, the following diagrams depict a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by oxadiazole derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Hypothetical inhibition of the EGFR signaling pathway by an oxadiazole derivative.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
A Researcher's Guide to Target Selectivity Profiling: Evaluating [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol Against the Human Kinome
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the target selectivity of the novel compound [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. This document is tailored for researchers, scientists, and drug development professionals, offering a framework for assessing kinase inhibitors and presenting supporting experimental data. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Given the prevalence of kinase dysregulation in such diseases, it is plausible that novel oxadiazole-containing compounds, such as this compound, may exhibit inhibitory activity against members of the human kinome. This guide will therefore use this compound as a case study to illustrate a comprehensive target selectivity assessment.
The Imperative of Selectivity Profiling in Drug Discovery
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity profile. Highly selective inhibitors can offer a greater therapeutic window with reduced off-target toxicities. Conversely, polypharmacology, or the modulation of multiple targets, can sometimes be advantageous. Characterizing the selectivity of a compound is therefore crucial for understanding its mechanism of action and potential clinical applications.
This guide will compare this compound (herein referred to as "Test Compound") with two hypothetical, well-characterized kinase inhibitors, "Compound A" (a highly selective inhibitor) and "Compound B" (a multi-kinase inhibitor), against a panel of kinases.
Experimental Design for Comprehensive Selectivity Assessment
A multi-faceted approach is essential for a thorough assessment of target selectivity. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.
Workflow for Selectivity Profiling
Caption: A generalized workflow for assessing the target selectivity of a novel compound.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are the cornerstone of initial selectivity profiling, providing quantitative measures of a compound's potency against a purified enzyme. We will utilize a luminescence-based assay to measure ATP consumption during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well format to screen the Test Compound against a panel of 15 kinases.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the Test Compound, Compound A, and Compound B in 1% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase solution to each well.
-
Add 2.5 µL of the compound dilutions.
-
Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP at the Kₘ concentration for each specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.
-
Signal Quantification: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using "no-enzyme" controls and calculate IC₅₀ values from the dose-response curves.
Comparative Biochemical Data
| Kinase | Test Compound IC₅₀ (nM) | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
| MAP4K4 | 50 | 10 | 100 |
| GCK | >10,000 | >10,000 | 500 |
| MINK1 | 250 | >10,000 | 300 |
| TNIK | 300 | >10,000 | 250 |
| AAK1 | >10,000 | >10,000 | 1,500 |
| ABL1 | >10,000 | >10,000 | 800 |
| AURKA | >10,000 | >10,000 | 2,000 |
| CDK2 | >10,000 | >10,000 | 1,200 |
| EGFR | >10,000 | >10,000 | 5,000 |
| FYN | 5,000 | >10,000 | 750 |
| LCK | 8,000 | >10,000 | 600 |
| MET | >10,000 | >10,000 | 3,000 |
| SRC | 6,000 | >10,000 | 900 |
| VEGFR2 | >10,000 | >10,000 | 4,000 |
| p38α | >10,000 | >10,000 | 1,800 |
Interpretation of Biochemical Data: The data suggests that the Test Compound exhibits significant potency and selectivity for MAP4K4 over the other kinases in the panel. Compound A demonstrates very high selectivity for MAP4K4, as expected. Compound B shows broad activity across multiple kinases.
Cell-Based Assays: Confirming Target Engagement in a Physiological Setting
While biochemical assays are crucial, they do not guarantee that a compound can penetrate the cell membrane and bind to its target in the complex cellular environment. Cellular target engagement assays are therefore a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cardiac muscle cell line for MAP4K4) and treat with the Test Compound, Compound A, and a vehicle control at various concentrations for 2 hours.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., MAP4K4) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizing Target Engagement Logic
Comparative Efficacy Analysis: In Vivo vs. In Vitro Studies of 1,2,4-Oxadiazole Derivatives
A comprehensive review of the available scientific literature reveals a significant lack of specific efficacy data for the compound [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol. To provide a relevant and data-supported comparison for researchers, this guide will instead focus on a representative and well-documented class of 1,2,4-oxadiazole derivatives that have been evaluated for their therapeutic potential in both laboratory and living models. This allows for a meaningful exploration of the translation from in vitro activity to in vivo efficacy within this important chemical scaffold.
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of this heterocyclic core have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide will synthesize findings from various studies to present a comparative overview of their performance in controlled in vitro environments versus complex in vivo systems.
In Vitro Efficacy: Target-Based and Cell-Based Assays
In vitro studies are fundamental in the early stages of drug discovery to determine the direct biological activity of a compound. For 1,2,4-oxadiazole derivatives, these assays typically involve targeting specific enzymes or receptors, or assessing the compound's effect on cultured cells.
Common in vitro assays for this class of compounds include:
-
Enzyme Inhibition Assays: To quantify the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
-
Cell Proliferation Assays (e.g., MTT assay): To measure the cytotoxic effects of a compound on cancer cell lines, also determining the IC50 value.
-
Antimicrobial Assays (e.g., Broth microdilution): To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.
The following table summarizes representative in vitro data for a selection of 1,2,4-oxadiazole derivatives from the literature.
| Compound Class | Assay Type | Target/Cell Line | IC50/MIC | Reference |
| Phenyl-substituted 1,2,4-oxadiazoles | Anti-inflammatory | Protein Denaturation | Significant Activity | [2] |
| 1,2,4-Oxadiazole derivatives | PLpro Inhibition | SARS-CoV-2 PLpro | 10.7 - 35.1 μM | [3] |
| 1,2,4-Oxadiazole-based derivatives | Anticholinesterase | Acetylcholinesterase | 0.0158 - 0.121 μM | |
| 1,3,4-Oxadiazole derivatives | Cytotoxicity | NCI-H 460, Hep-G2 | 24.78 - 38.24 µM | [4] |
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are crucial for evaluating the overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety of a compound in a living organism. These studies help to bridge the gap between in vitro activity and potential clinical utility.
For 1,2,4-oxadiazole derivatives, in vivo efficacy is often assessed in rodent models of diseases such as cancer, inflammation, and infectious diseases. Key parameters measured include tumor growth inhibition, reduction in inflammatory markers, and clearance of infection.
A study on novel 3-Trifluoromethyl-1,2,4-Oxadiazole analogues of astemizole demonstrated in vivo efficacy in P. berghei-infected mice at an oral dose of 4 x 50 mg/kg.[5] This highlights the potential for this class of compounds to translate from in vitro antiplasmodial activity to in vivo antimalarial effects.
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. The general procedure is as follows:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol.
-
O-Acylation: The resulting amidoxime is then acylated with an appropriate acyl chloride or carboxylic acid (often activated with a coupling agent) in the presence of a base like pyridine or triethylamine.
-
Cyclization: The O-acylamidoxime intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene) or treated with a dehydrating agent to induce cyclization to the 1,2,4-oxadiazole ring.
In Vitro Protein Denaturation Assay for Anti-inflammatory Activity
This assay is used to assess the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a model for protein denaturation seen in inflammation.
-
A solution of BSA (e.g., 0.2% w/v) is prepared in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
The test compound is added to the BSA solution at various concentrations.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C for 5 minutes).
-
After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Bridging the Gap: In Vitro to In Vivo Correlation
The transition from promising in vitro results to successful in vivo efficacy is a significant hurdle in drug development. For 1,2,4-oxadiazole derivatives, several factors can influence this correlation:
-
Pharmacokinetics: A compound may be highly active in vitro but have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to reduced efficacy.
-
Toxicity: A compound may show selective toxicity to cancer cells in vitro but exhibit off-target toxicity in an in vivo model, limiting its therapeutic window.
-
Metabolic Stability: The 1,2,4-oxadiazole ring is generally considered metabolically stable, which can be an advantage for in vivo applications.[1]
The available data, though not on the specific molecule "this compound," suggests that the 1,2,4-oxadiazole scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on synthesizing and evaluating novel derivatives with optimized pharmacokinetic and pharmacodynamic properties to improve the in vitro-in vivo correlation and advance this class of compounds towards clinical application.
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Synthesis of Phenyl-Oxadiazole Scaffolds: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Phenyl-oxadiazole scaffolds, prevalent in a wide array of therapeutic agents, are no exception. This guide provides an objective comparison of common synthetic routes to these valuable scaffolds, supported by experimental data to inform the selection of the most suitable methodology.
This analysis focuses on the two primary isomers of oxadiazole, the 1,3,4- and 1,2,4-isomers, and delves into the efficiency of conventional heating methods, microwave-assisted synthesis, and one-pot procedures. Key metrics for comparison include reaction yield, reaction time, and the nature of the required reagents and conditions.
Comparative Analysis of Synthesis Efficiency
The synthesis of phenyl-oxadiazole scaffolds can be broadly categorized into several key strategies. For the ubiquitous 2,5-disubstituted-1,3,4-oxadiazoles, the classical approach involves the cyclodehydration of N,N'-diacylhydrazines. More contemporary methods, however, often employ oxidative cyclization of acylhydrazones or one-pot reactions from carboxylic acids and hydrazides. Similarly, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds via the acylation and subsequent cyclization of amidoximes, with one-pot variants streamlining the process.
The advent of microwave-assisted organic synthesis has revolutionized these transformations, offering significant advantages in terms of reaction times and, in many cases, improved yields. The data presented below offers a quantitative comparison of these different approaches.
Data Presentation: Phenyl-Oxadiazole Synthesis Efficiency
| Scaffold | Synthesis Route | Reactants | Conditions | Time | Yield (%) | Reference |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | Conventional | Semicarbazone, NaOAc, Br2 in Acetic Acid | Room Temp | 25-30 min | 60.1-74.1 | [1] |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | Microwave-Assisted | Semicarbazone, NaOAc in Acetic Acid | 480 W | 15-20 sec | 77.6-92.1 | [1] |
| 2-Alkyl-5-phenyl-1,3,4-oxadiazole | Conventional (POCl3) | N,N'-diacylhydrazine, POCl3 | 70 °C | 1-12 h | Variable | [2] |
| 2-Alkyl-5-phenyl-1,3,4-oxadiazole | Conventional (P2O5) | N,N'-diacylhydrazine, P2O5 in Toluene | Reflux | Shorter than POCl3 | High | [3] |
| 2,5-Disubstituted-1,3,4-oxadiazole | One-Pot (TBTU) | Thiosemicarbazide, DIEA, TBTU in DMF | 50 °C | 12 h | 85 | [4] |
| 3,5-Disubstituted-1,2,4-oxadiazole | One-Pot (from esters) | Carboxylic Acid Ester, Amidoxime, K2CO3 | Reflux | 9-13 h | 50-58 | |
| 3,5-Disubstituted-1,2,4-oxadiazole | One-Pot (from nitriles) | Aryl Nitrile, Hydroxylamine, Crotonoyl Chloride | Stepwise (Solvent-free then THF/DMSO) | Short | High | [5] |
Visualizing the Synthetic Pathways
To further elucidate the different synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of the key routes.
Caption: Conventional two-step synthesis of 1,3,4-oxadiazoles.
Caption: Rapid microwave-assisted synthesis of 1,3,4-oxadiazoles.
Caption: Streamlined one-pot synthesis of 1,2,4-oxadiazoles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Conventional Synthesis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles[1]
-
Preparation of Semicarbazone: An equimolar mixture of a substituted aromatic aldehyde and semicarbazide hydrochloride in aqueous ethanol is refluxed for 2-3 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
Cyclization: To a stirred solution of the substituted semicarbazone (0.01 mol) and anhydrous sodium acetate (0.02 mol) in 25 mL of glacial acetic acid, a solution of bromine (0.7 mL in 5 mL of glacial acetic acid) is added dropwise at room temperature.
-
The reaction mixture is stirred for 25-30 minutes and then poured into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, dried, and recrystallized from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles[1]
-
A mixture of the substituted semicarbazone (0.01 mol) and anhydrous sodium acetate (0.02 mol) is dissolved in 25 mL of glacial acetic acid in a conical flask fitted with a guard tube.
-
The reaction mixture is subjected to microwave irradiation at 480 W for 15-20 seconds. The progress of the reaction is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.
Protocol 3: Synthesis of 2-Alkyl-5-phenyl-1,3,4-oxadiazoles via POCl3 Cyclodehydration[2]
-
Synthesis of N,N'-diacylhydrazine: An appropriate acid chloride is reacted with benzhydrazide in a suitable solvent (e.g., pyridine or THF) to yield the corresponding N,N'-diacylhydrazine.
-
Cyclodehydration: The N,N'-diacylhydrazine (0.008 mol) is treated with phosphorus oxychloride (0.28 mol).
-
The reaction mixture is heated at 70 °C for a period ranging from 1 to 12 hours, depending on the substrate.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with a sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent like ethanol.
Protocol 4: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Nitriles[5]
-
A mixture of an aryl nitrile (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) is heated under solvent-free conditions to form the corresponding amidoxime.
-
The crude amidoxime is then dissolved in a suitable solvent such as THF.
-
To this solution, a carboxylic acid derivative (e.g., crotonoyl chloride, 1 equivalent) is added, and the mixture is stirred at room temperature.
-
After the formation of the O-acyl amidoxime intermediate, a solvent promoting cyclization and dehydration (e.g., DMSO) is added, and the mixture is heated to afford the 3,5-disubstituted-1,2,4-oxadiazole.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified by recrystallization.
Conclusion
The choice of synthetic route to phenyl-oxadiazole scaffolds is a critical decision in the drug discovery and development process. While conventional methods remain valuable, this comparative guide highlights the significant advantages offered by modern techniques. Microwave-assisted synthesis, in particular, provides a clear path to enhanced efficiency through dramatically reduced reaction times and often higher yields.[1][6] One-pot procedures also offer a streamlined approach, reducing the number of synthetic steps and purification stages.[5] The detailed protocols and comparative data presented herein are intended to empower researchers to make informed decisions, optimizing their synthetic strategies for the rapid and efficient production of these important heterocyclic compounds.
References
- 1. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. ias.ac.in [ias.ac.in]
- 6. synergypublishers.com [synergypublishers.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
For immediate reference, treat [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) in initial searches necessitates a conservative approach to its disposal, leveraging established procedures for analogous chemical structures and general laboratory waste. This guide provides a comprehensive framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health & Safety (EHS) department.
Chemical Waste Profile and Hazard Assessment
Due to its novel structure incorporating a 1,2,4-oxadiazole ring and a methanol group, this compound should be handled as a potentially hazardous substance. The primary hazards are inferred from its constituent chemical groups. This compound must be disposed of as hazardous chemical waste; under no circumstances should it be discharged down the drain or placed in regular trash.
| Hazard Category | Potential GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. |
| Physical Hazards | The flammability characteristics are unknown, but the presence of a methanol group suggests it may be flammable. | Store away from heat, sparks, and open flames. Avoid creating dust. |
Standard Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Waste Determination : As a standard practice, any laboratory chemical intended for disposal is considered hazardous waste.[1]
-
Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials. For instance, halogenated and non-halogenated solvent wastes should be kept apart.[2]
Step 2: Container Selection and Labeling
-
Container Choice : Use a container that is in good condition, chemically compatible with the compound, and has a secure, tight-fitting lid.[1][3]
-
Labeling : The container must be clearly labeled as "Hazardous Waste."[1][3] The label should also include:
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste : Collect any unused or contaminated solid compound in the designated, labeled container.
-
Liquid Waste (Solutions) : If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container.[3]
-
Contaminated Materials : Any items such as gloves, absorbent pads, or wipes that are contaminated with the compound should be placed in a designated, sealed waste container.[4]
-
Storage : Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be under the direct supervision of lab personnel.[5] Ensure secondary containment is used to prevent spills from reaching drains.[2]
Step 4: Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) or a similar department.[2]
-
Transportation : Do not transport hazardous waste outside of your laboratory. Trained EHS personnel should handle the collection and transportation of the waste.[2]
Step 5: Decontamination of Empty Containers
-
Triple Rinsing : An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1]
-
Rinsate Collection : The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][3] Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal : After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it as regular trash or according to your institution's guidelines for decontaminated glassware or plastic.[1]
Experimental Protocols
While specific experimental protocols for this compound are not provided, the disposal procedures outlined above are based on standard best practices for handling novel chemical entities in a research setting. The core principle is to treat the substance with a high degree of caution in the absence of comprehensive safety data.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Workflow for the proper disposal of the target compound.
Caption: Rationale for treating the compound as hazardous waste.
References
Personal protective equipment for handling [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Essential Safety and Handling Guide for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against chemical splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended handling. | Prevents skin contact, which can cause irritation.[1] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or when handling powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Protects the respiratory tract from potentially irritating dust or vapors.[1] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step protocol is essential when working with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid and organic compounds readily available.
Donning Personal Protective Equipment (PPE)
-
Before entering the designated handling area, don all required PPE as specified in Table 1. Ensure a proper fit for all equipment.
Handling the Compound
-
Grounding: When transferring the solid, ground all equipment to prevent static discharge.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Solutions: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke in the work area.
Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Doffing PPE: Remove PPE in a designated area, avoiding cross-contamination. Lab coats should not be worn outside of the laboratory.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Contaminated Solid | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials | Any materials used for cleaning spills (e.g., absorbent pads, wipes) and contaminated disposable PPE should be placed in a designated, sealed hazardous waste container. |
| Empty Containers | Triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be collected as well, depending on local regulations. After thorough rinsing and drying, the container may be disposed of according to institutional policies, which may include defacing the label before disposal. |
Disposal Pathway
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Maintain accurate records of the waste generated.
The logical flow for the disposal of chemical waste is outlined in the diagram below.
Caption: Logical workflow for the proper disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
